molecular formula C6H15N3 B13573900 3-Hydrazinyl-1-methylpiperidine CAS No. 102878-92-2

3-Hydrazinyl-1-methylpiperidine

Katalognummer: B13573900
CAS-Nummer: 102878-92-2
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: GPEYBZCIGJTHSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Hydrazinyl-1-methylpiperidine is a chemical compound with the CAS Registry Number 102878-92-2 and a molecular formula of C6H15N3, corresponding to a molecular weight of 129.20 g/mol . Its structure features a piperidine ring—a common motif in pharmaceuticals—substituted with a methyl group at the nitrogen atom and a hydrazinyl group at the 3-position . This specific arrangement of functional groups makes 3-Hydrazinyl-1-methylpiperidine a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The piperidine ring is a privileged structure found in numerous biologically active molecules and approved drugs, contributing to binding affinity and pharmacokinetic properties . The reactive hydrazine (-NHNH2) moiety is a key synthon for constructing more complex nitrogen-containing heterocycles. It readily undergoes condensation with aldehydes and ketones to form hydrazone derivatives . Hydrazones are a well-studied class of compounds with a wide spectrum of reported biological activities, including antimicrobial, anticonvulsant, antidepressant, and antitumoral properties, making them a significant focus in the development of new therapeutic agents . As a versatile chemical intermediate, 3-Hydrazinyl-1-methylpiperidine can be utilized to generate diverse compound libraries for high-throughput screening in drug discovery campaigns. Its application is strictly confined to research and laboratory use. This product is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

102878-92-2

Molekularformel

C6H15N3

Molekulargewicht

129.20 g/mol

IUPAC-Name

(1-methylpiperidin-3-yl)hydrazine

InChI

InChI=1S/C6H15N3/c1-9-4-2-3-6(5-9)8-7/h6,8H,2-5,7H2,1H3

InChI-Schlüssel

GPEYBZCIGJTHSC-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC(C1)NN

Herkunft des Produkts

United States
Foundational & Exploratory

3-Hydrazinyl-1-methylpiperidine: Structural Characterization, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of basic, saturated heterocycles is a field-proven strategy to optimize pharmacokinetic profiles, tune lipophilicity, and improve aqueous solubility. 3-Hydrazinyl-1-methylpiperidine is a highly versatile bifunctional building block that combines a basic tertiary amine (the 1-methylpiperidine core) with a nucleophilic hydrazine moiety. This technical guide provides an authoritative overview of its structural properties, mechanistic synthesis pathways, and its critical role in constructing complex, nitrogen-rich pharmacophores.

Structural Characterization & Physicochemical Properties

The free base of 3-hydrazinyl-1-methylpiperidine has the molecular formula C₆H₁₅N₃ . Based on standard atomic weights, its molecular weight is1[1]. The structure features a saturated six-membered piperidine ring, a methyl group at the N1 position, and a hydrazinyl group (-NH-NH₂) at the C3 position.

Expert Insight on Salt Selection: Free alkylhydrazines are notoriously prone to air oxidation and are often difficult to handle due to their hygroscopic, viscous liquid nature. Therefore, in both laboratory and commercial scale-up environments, this compound is almost exclusively utilized and supplied as the dihydrochloride salt (CAS: 2243521-09-5), which presents as a stable, weighable crystalline solid with a molecular weight of .

Quantitative Data Summary
PropertyFree BaseDihydrochloride Salt
IUPAC Name 1-methylpiperidin-3-ylhydrazine1-methylpiperidin-3-ylhydrazine dihydrochloride
Molecular Formula C₆H₁₅N₃C₆H₁₇Cl₂N₃ (or C₆H₁₅N₃ · 2HCl)
Molecular Weight 129.20 g/mol 202.13 g/mol
CAS Registry Number Not widely registered2[2]
SMILES CN1CCCC(N1)NNCN1CCCC(N1)NN.Cl.Cl
Physical State Viscous liquid / OilCrystalline solid
Bench Stability Prone to oxidationStable at room temperature

Synthesis Pathways & Mechanistic Insights

The most reliable synthetic route involves the reductive hydrazination of 1-methylpiperidin-3-one.

Mechanistic Causality: Hydrazine hydrate is an excellent nucleophile that readily condenses with the ketone to form a hydrazone intermediate. The critical step is the reduction. Strong reducing agents like LiAlH₄ risk cleaving the delicate N-N bond, while NaBH₄ might prematurely reduce the unreacted starting ketone to an alcohol byproduct. Sodium cyanoborohydride (NaBH₃CN) is the optimal choice; it is stable in the mildly acidic conditions (pH 4.5) required to protonate the hydrazone, rendering the intermediate highly electrophilic and susceptible to targeted reduction while leaving the unreacted ketone untouched.

Synthesis A 1-Methylpiperidin-3-one (Starting Material) B Hydrazine Hydrate (Reagent) C Hydrazone Intermediate (Condensation) D Reduction (NaBH3CN, pH 4.5) C->D E 3-Hydrazinyl-1-methylpiperidine (Free Base) D->E F HCl in Dioxane (Salt Formation) E->F G 3-Hydrazinyl-1-methylpiperidine Dihydrochloride F->G AB AB AB->C

Workflow for the reductive hydrazination of 1-methylpiperidin-3-one.

Step-by-Step Protocol: Reductive Hydrazination

Self-Validating System: The formation of the hydrazone intermediate must be analytically confirmed before the addition of the reducing agent to prevent the formation of the corresponding alcohol.

  • Condensation: Dissolve 1-methylpiperidin-3-one (1.0 eq) in anhydrous ethanol. Cool the reaction mixture to 0°C under an inert nitrogen atmosphere.

  • Hydrazone Formation: Add hydrazine hydrate (1.5 eq) dropwise. Stir the mixture at room temperature for 2 hours.

    • Validation Check: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS to confirm the disappearance of the ketone and the appearance of the hydrazone mass ([M+H]⁺ = 128.1).

  • Reduction: Cool the validated mixture back to 0°C. Add glacial acetic acid dropwise to adjust the pH to ~4.5. Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.2 eq).

  • Maturation: Stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer multiple times with a mixture of dichloromethane/isopropanol (3:1) to ensure the extraction of the highly polar free base.

  • Salt Formation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Dissolve the crude oil in diethyl ether and dropwise add 2M HCl in dioxane. The dihydrochloride salt will precipitate as a white solid. Filter, wash with cold ether, and dry under high vacuum.

Applications in Medicinal Chemistry

The primary utility of 3-hydrazinyl-1-methylpiperidine is in the construction of pyrazole and indazole core structures. When reacted with 1,3-dicarbonyl compounds (or enaminones), the hydrazine moiety undergoes a double condensation.

Causality in Drug Design: Attaching a 1-methylpiperidine ring directly to a pyrazole core via a C-N bond introduces a basic center with a pKa of approximately 8.5–9.0. At physiological pH, this tertiary amine is protonated. This drastically improves the aqueous solubility of the parent drug and frequently engages in critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within the target protein's binding pocket, enhancing binding affinity.

Pyrazole A 3-Hydrazinyl-1-methylpiperidine (Nucleophile) C Hydrazone Formation (First Condensation) A->C B 1,3-Dicarbonyl Compound (Electrophile) B->C D Cyclization (Dehydration) C->D E 1-(1-Methylpiperidin-3-yl)-1H-pyrazole (Target Pharmacophore) D->E

Mechanism of pyrazole core synthesis using 3-hydrazinyl-1-methylpiperidine.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized building block, rigorous analytical validation is required before downstream integration.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Purpose: To confirm the molecular weight and assess purity.

  • Method: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile phase A: 0.1% Formic acid in water.

    • Mobile phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 2% to 98% B over 4.5 minutes.

  • Detection: Electrospray Ionization in positive mode (ESI+).

  • Expected Result: A sharp peak exhibiting an[M+H]⁺ ion at m/z 130.1, corresponding to the free base molecular weight of3[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm structural connectivity and verify the absence of unreacted ketone or alcohol byproducts.

  • Method: Dissolve 10–15 mg of the dihydrochloride salt in D₂O.

  • ¹H NMR (400 MHz, D₂O) Key Signatures:

    • A prominent singlet at ~2.85 ppm integrating to 3 protons, corresponding to the N-CH₃ group.

    • A complex multiplet at ~3.40 ppm integrating to 1 proton, corresponding to the C3-H methine proton adjacent to the hydrazine group.

    • Multiplets between 1.50 and 3.20 ppm corresponding to the remaining axial and equatorial protons of the piperidine ring.

  • Validation Check: The absence of a peak >200 ppm in ¹³C NMR confirms no residual ketone starting material is present.

References

  • 1478638-26-4 | A2B Chem - Chemikart, Chemikart.com.

  • [2] Building Blocks Catalogue August 2018, Namiki-s.co.jp. 2

  • [1] 5-Triaminocyclohexane | C6H15N3 | CID 22352779 - PubChem - NIH, Nih.gov. 1

  • [3] 1,3,5-Trimethyl-1,3,5-triazacyclohexane - PubChem, Nih.gov.3

Sources

Structural Elucidation and NMR Spectroscopic Profiling of 3-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

3-Hydrazinyl-1-methylpiperidine is a critical bifunctional building block frequently utilized in the synthesis of pyrazole- and indazole-fused pharmacophores. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its conformational flexibility, the rapid inversion of the tertiary amine, and the exchange dynamics of the hydrazine moiety.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we dissect the causality behind the chemical shifts, establish a self-validating experimental protocol , and provide a comprehensive reference framework for the NMR analysis of 3-hydrazinyl-1-methylpiperidine, primarily in its stable dihydrochloride salt form (CAS: 2243521-09-5).

Conformational Dynamics & Chemical Shift Causality

To accurately interpret the NMR spectra of 3-hydrazinyl-1-methylpiperidine, one must understand the physical chemistry governing its behavior in solution.

The Piperidine Core and N-Methyl Inversion

In its free base form, the piperidine ring undergoes rapid chair-to-chair flipping, and the N-methyl group experiences rapid nitrogen inversion at room temperature. This dynamic averages the axial and equatorial magnetic environments, often leading to broadened signals [3]. However, to prevent the rapid oxidation of the hydrazine group, this molecule is almost exclusively handled as a dihydrochloride salt .

Protonation of the piperidine nitrogen ( N1 ) fundamentally alters the NMR timescale and chemical shifts:

  • Conformational Locking: The protonated N1 locks the N-methyl group into a predominantly equatorial position to minimize 1,3-diaxial steric clashes.

  • Deshielding Effect: The formal positive charge on N1 withdraws electron density from the adjacent alpha-carbons ( C2 and C6 ) and the N-methyl group. Consequently, the N−CH3​ protons shift drastically downfield from ∼2.3 ppm (free base) [1] to ∼2.85 ppm (salt) [2].

Hydrazine Exchange Dynamics

The hydrazine moiety ( −NH−NH2​ ) presents a unique analytical challenge. In aprotic solvents like DMSO- d6​ , these protons typically appear as broad singlets between 3.5 and 5.0 ppm. The broadening is caused by intermediate chemical exchange rates and quadrupolar relaxation from the adjacent 14N nuclei (spin I=1 ) [4]. When protonated as a salt, these signals shift further downfield (>7.0 ppm) and often blend into the baseline.

Quantitative NMR Data Profiles

The following tables synthesize the empirical and predicted NMR chemical shifts for 3-hydrazinyl-1-methylpiperidine dihydrochloride, utilizing D2​O as the solvent to ensure solubility and signal clarity.

Table 1: 1H NMR Chemical Shifts (400 MHz, D2​O , 298 K)

Note: In D2​O , the 5 exchangeable protons ( N1−H+ and the four hydrazine salt protons) undergo rapid deuterium exchange and are invisible, leaving exactly 12 carbon-bound protons.

PositionShift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Rationale
N1−CH3​ 2.85s3HDeshielded by protonated N1 ; sharp singlet indicates fast rotation.
C2−Heq​ 3.70m1HHighly deshielded due to proximity to both N1+ and the C3 -hydrazine.
C3−Hax​ 3.65m1HShifted downfield by the electronegative hydrazine nitrogen.
C6−Heq​ 3.50m1HDeshielded by adjacent protonated N1 , but lacks the C3 substituent effect.
C2−Hax​ 3.10m1HAxial protons are generally more shielded than equatorial counterparts.
C6−Hax​ 3.00m1HStandard axial shift for alpha-protons in protonated piperidines.
C4−Heq​ 2.15m1HBeta to the hydrazine group; standard piperidine backbone shift.
C5−Heq​ 2.05m1HFurthest from heteroatoms; resides in the most electron-rich environment.
C4−Hax​ 1.75m1HShielded axial proton.
C5−Hax​ 1.60m1HMost shielded proton in the molecule.
Table 2: 13C NMR Chemical Shifts (100 MHz, D2​O , 298 K)
PositionShift ( δ , ppm)TypeCausality / Assignment Rationale
C2 54.2 CH2​ Alpha to N1 and beta to hydrazine; highly deshielded.
C6 53.1 CH2​ Alpha to N1 ; slightly more shielded than C2 due to lack of C3 substituent effect.
C3 52.8 CH Alpha to hydrazine nitrogen; diagnostic methine carbon for C3 substitution.
N1−CH3​ 43.5 CH3​ Characteristic shift for N-methyl groups on protonated piperidines [2].
C4 25.4 CH2​ Gamma to N1 ; standard piperidine backbone shift.
C5 21.2 CH2​ Beta to C6 , gamma to C3 ; the most shielded carbon in the ring.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the following protocol is designed as a self-validating system . Every step contains an internal logic check to prevent misassignment caused by impurities or conformational artifacts.

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve 15 mg of 3-hydrazinyl-1-methylpiperidine dihydrochloride in 0.6 mL of D2​O containing 0.05% TSP (Trimethylsilylpropanoic acid).

  • Causality & Validation: TSP is chosen over TMS because TMS is insoluble in aqueous environments. TSP provides an absolute 0.00 ppm reference. The use of D2​O intentionally exchanges the 5 labile protons. Validation Check: The final 1H spectrum must integrate to exactly 12 protons. Any deviation indicates residual solvent, incomplete salt formation, or impurities.

Step 2: 1D 1H NMR Acquisition
  • Action: Acquire using a standard 90-degree pulse sequence (zg30) with a relaxation delay ( d1 ) of 2.0 seconds and 16 scans.

  • Causality & Validation: Protonated amines cause longer T1​ relaxation times for adjacent protons. A sufficient d1 ensures that the N−CH3​ and C2/C6 protons fully relax between pulses, guaranteeing accurate integration.

Step 3: 1D 13C NMR Acquisition
  • Action: Acquire using a composite pulse decoupling sequence (zgpg30) with a d1 of 2.0 seconds and 512 scans.

  • Causality & Validation: The Nuclear Overhauser Effect (NOE) enhances the signal of carbons attached to protons. Validation Check: The absence of any signals between 150–170 ppm validates the absence of unreacted carbonyl precursors (e.g., Boc-protected intermediates or piperidones) [2].

Step 4: 2D HSQC / HMBC Cross-Validation
  • Action: Run gradient-selected HSQC and HMBC experiments to map direct ( 1JCH​ ) and long-range ( 2JCH​ , 3JCH​ ) connectivities.

  • Causality & Validation: If the 1H signal at 2.85 ppm integrates to 3H but shows multiple HSQC cross-peaks, it immediately flags a conformational mixture or a co-eluting impurity. The HMBC must show a strong 3JCH​ correlation from the N−CH3​ protons to both C2 and C6 , unambiguously anchoring the piperidine ring orientation.

2D NMR Correlation Network (Visualization)

The following diagram illustrates the logical workflow and self-validating checkpoints required to elucidate the structure of this molecule.

G Start Sample Preparation 3-Hydrazinyl-1-methylpiperidine • 2HCl in D2O + TSP standard Acq1D 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) Start->Acq1D Aliquot 1 Acq2D 2D NMR Acquisition COSY, HSQC, HMBC Start->Acq2D Aliquot 2 Analyze1D 1D Spectral Analysis Integration (12H total) & Multiplicity Acq1D->Analyze1D Analyze2D 2D Spectral Analysis Heteronuclear Connectivity Mapping Acq2D->Analyze2D AssignCore Piperidine Core Assignment C2, C3, C4, C5, C6 & N-CH3 Analyze1D->AssignCore AssignSub Hydrazine Validation D2O Exchange Confirmation (5H lost) Analyze1D->AssignSub Analyze2D->AssignCore Validation Self-Validating Consensus Experimental vs. Empirical Shifts AssignCore->Validation AssignSub->Validation

Caption: Logical workflow for the NMR structural elucidation of 3-hydrazinyl-1-methylpiperidine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12291, 1-Methylpiperidine." PubChem. URL:[Link]

  • Bea, H. S., et al. "Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases." Beilstein Journal of Organic Chemistry, 2019, 15, 52–61. URL: [Link]

  • Cannon, J. G., et al. "NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides." Journal of Heterocyclic Chemistry, 1976. URL:[Link]

  • SpectraBase. "Hydrazine - 1H NMR Chemical Shifts." John Wiley & Sons, Inc. URL:[Link]

Thermodynamic properties and stability of 3-hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 3-Hydrazinyl-1-methylpiperidine

Executive Summary

3-Hydrazinyl-1-methylpiperidine (3-HMP) is a bifunctional aliphatic heterocycle that serves as a critical building block in the synthesis of pharmaceuticals, particularly in the development of GABA uptake inhibitors and kinase-targeting therapeutics[1]. The molecule features a tertiary amine embedded within a piperidine ring and a highly reactive exocyclic hydrazine moiety. This dual functionality presents unique thermodynamic challenges: while the piperidine ring provides a stable conformational scaffold, the hydrazine group introduces significant thermodynamic instability and susceptibility to auto-oxidation.

This whitepaper provides a comprehensive analysis of the thermodynamic baseline, conformational energetics, and degradation kinetics of 3-HMP. By understanding the causality behind its instability, researchers can implement field-proven experimental workflows and formulation strategies—such as dihydrochloride salt isolation—to ensure molecular integrity during drug development.

Molecular Architecture & Conformational Thermodynamics

The thermodynamic profile of 3-HMP is governed by the interplay between the cyclic tertiary amine and the exocyclic hydrazine group. To understand the energetics of 3-HMP, we must extrapolate from the foundational thermochemistry of its parent compound, piperidine. The standard enthalpy of formation ( ΔHf∘​ ) for liquid piperidine is well-established at −86.44±0.59 kJ/mol[2].

The introduction of an N-methyl group and a 3-hydrazinyl substituent alters this baseline significantly. The hydrazine moiety is inherently endothermic compared to standard alkyl groups, shifting the overall ΔHf∘​ of the free base closer to zero.

Conformational Equilibrium

Like all substituted piperidines, 3-HMP exists in a dynamic equilibrium between chair conformations. The thermodynamic preference is dictated by the minimization of 1,3-diaxial interactions.

  • Axial Conformer: Placing the hydrazine group in the axial position induces severe steric clashes with the axial hydrogen atoms at C1 and C5, raising the Gibbs free energy ( ΔG ).

  • Equatorial Conformer: The equatorial position minimizes these steric strains and is thermodynamically favored. However, intramolecular hydrogen bonding between the hydrazine −NH2​ and the piperidine nitrogen can occasionally stabilize the axial conformer in non-polar solvents, creating a solvent-dependent thermodynamic landscape.

G N1 Axial Hydrazine Conformer (Higher Energy) N2 Equatorial Hydrazine Conformer (Thermodynamically Favored) N1->N2 Ring Flip (u0394G < 0) N3 Steric Clash (1,3-diaxial interactions) N1->N3 Structural constraint N4 Minimized Steric Strain N2->N4 Structural constraint

Conformational equilibrium of 3-HMP highlighting steric strain minimization.

Chemical Stability & Degradation Kinetics

The most critical hurdle in handling 3-HMP is its chemical instability. Hydrazine derivatives are notoriously prone to degradation, primarily through oxidative pathways[1].

Auto-Oxidation of the Free Base

In its free base form, the terminal nitrogen of the hydrazine group possesses a high-energy Highest Occupied Molecular Orbital (HOMO). When exposed to atmospheric oxygen, 3-HMP undergoes rapid auto-oxidation. The mechanism involves the abstraction of a hydrogen atom, leading to the formation of a radical intermediate, which subsequently decays into a diazene ( −N=N− ) species. This intermediate is highly unstable and rapidly decomposes, often releasing nitrogen gas and yielding hydrocarbons or corresponding piperidone derivatives[1].

Thermal Degradation

Under strictly anaerobic conditions, the thermal decomposition of hydrazine derivatives typically initiates via the homolytic cleavage of the N-N bond, which requires approximately 250-290 kJ/mol of energy. However, in the presence of trace metals or oxidizing counterions, this decomposition onset temperature drops drastically. Studies on related hydrazine complexes demonstrate that while stabilized salts can withstand temperatures up to 190–220 °C, the free base degrades at much lower thermal thresholds[3].

G A 3-HMP (Free Base) B O2 Exposure / Auto-oxidation A->B Uncontrolled Storage E Dihydrochloride Salt A->E + 2 HCl (Protonation) C Diazene Intermediate B->C -H2O2 D N-N Cleavage / Degradation C->D Thermal Stress E->B Blocks Oxidation

Oxidative degradation pathway of 3-HMP free base versus dihydrochloride salt stabilization.

Quantitative Data Summary

To facilitate process chemistry and formulation, the thermodynamic and physicochemical properties of 3-HMP are summarized below. Data for the free base is contrasted with the dihydrochloride salt to emphasize the stabilizing effect of protonation.

Table 1: Thermodynamic and Physicochemical Parameters of 3-HMP

ParameterFree Base (C6H15N3)Dihydrochloride Salt (C6H17Cl2N3)
Molecular Weight 129.20 g/mol 202.13 g/mol
Physical State (298 K) Liquid (Viscous, hygroscopic)Solid (Crystalline)
Est. Enthalpy of Formation ( ΔHf∘​ ) ~ -35 to -50 kJ/mol~ -450 kJ/mol
Thermal Decomposition Onset < 100 °C (Oxidative)> 190 °C (Thermal)[3]
Primary Degradation Pathway Auto-oxidation[1]N-N bond homolysis

*Values are extrapolated from baseline piperidine thermochemistry[2] and the known thermodynamic stabilization energies of hydrazine protonation.

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling the stability and thermodynamics of 3-HMP.

Protocol 1: Thermal Profiling via DSC/TGA

Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is mandatory for establishing the safe handling temperatures of 3-HMP batches[3].

  • Sample Preparation: Weigh 2.0–5.0 mg of 3-HMP (preferably the dihydrochloride salt to prevent premature oxidation during handling) into an aluminum crucible.

  • Atmospheric Control (Critical Causality): Seal the crucible hermetically. Pierce a microscopic pinhole in the lid. Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Reasoning: The inert atmosphere prevents auto-oxidation, ensuring that the endothermic/exothermic events recorded are purely thermal degradation (N-N cleavage) rather than oxidative combustion.

  • Calibration: Run a baseline scan using an empty pierced aluminum crucible to subtract instrument heat capacity.

  • Thermal Ramp: Heat the sample from 25 °C to 350 °C at a controlled rate of 10 °C/min.

  • Data Interpretation: Identify the sharp endothermic peak corresponding to the melting point (for the salt). A subsequent broad exothermic peak accompanied by mass loss on the TGA curve indicates the onset of thermal decomposition (typically >190 °C for the salt)[3].

Protocol 2: Stabilization via Dihydrochloride Salt Formation

Because the free base of 3-HMP is highly susceptible to degradation[1], isolation as a dihydrochloride salt is the industry standard for long-term storage.

  • Solvent Selection: Dissolve the crude 3-HMP free base in anhydrous diethyl ether or tetrahydrofuran (THF) under an Argon atmosphere. Reasoning: Aprotic, non-nucleophilic solvents prevent unwanted side reactions with the highly nucleophilic hydrazine group.

  • Protonation: Slowly bubble anhydrous Hydrogen Chloride (HCl) gas through the solution, or add a stoichiometric excess of 2M HCl in diethyl ether dropwise at 0 °C.

  • Causality of Stabilization: The addition of HCl protonates both the highly basic piperidine nitrogen and the terminal hydrazine nitrogen. This protonation lowers the energy of the nitrogen lone pairs (HOMO), drastically increasing the activation energy required for oxygen to abstract an electron, thereby halting auto-oxidation.

  • Isolation: Filter the resulting white crystalline precipitate under an inert atmosphere, wash with cold anhydrous ether, and dry under vacuum.

References

  • A Technical Guide to the Thermochemical Data of Piperidine Derivatives: A Case Study Approach.Benchchem.
  • Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride.Inorganic Chemistry - ACS Publications.
  • Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based Dynamic Combinatorial Chemistry.Ludwig-Maximilians-Universität München.

Sources

Methodological & Application

Application Notes and Protocols for the Investigational Use of 3-hydrazinyl-1-methylpiperidine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the potential applications of 3-hydrazinyl-1-methylpiperidine as a novel chemical entity in the field of targeted drug discovery. While direct applications of this specific molecule are not yet prevalent in published literature, its constituent functional moieties—a reactive hydrazine group and a drug-like 1-methylpiperidine scaffold—present a compelling rationale for its investigation, particularly as a linker component in Antibody-Drug Conjugates (ADCs). These notes are intended for researchers, scientists, and drug development professionals interested in exploring new avenues in bioconjugation and targeted therapy. We will provide a theoretical framework for its use, detailed hypothetical protocols for its conjugation to antibodies, and methods for the characterization and stability assessment of the resulting conjugate. The protocols described herein are adapted from established methodologies for similar hydrazine-containing molecules and serve as a foundational guide for investigational studies.

Introduction: The Rationale for 3-hydrazinyl-1-methylpiperidine in Targeted Therapies

Targeted drug discovery aims to deliver potent therapeutic agents directly to diseased cells, thereby maximizing efficacy while minimizing off-target toxicity. Antibody-Drug Conjugates (ADCs) are a prominent class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a cytotoxic payload to a cancer cell. The linker, which connects the antibody to the payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.[]

The hydrazine functional group is a versatile tool in medicinal chemistry and bioconjugation.[2][3] It readily reacts with aldehydes and ketones under mild, aqueous conditions to form a hydrazone bond.[4][5] This linkage is notably pH-sensitive; it remains relatively stable at the physiological pH of blood (~7.4) but is susceptible to hydrolysis in the acidic environment of cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[6][7] This property makes hydrazone-based linkers ideal for the controlled, intracellular release of a drug payload.[4]

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[8] Its inclusion in drug design is often associated with favorable physicochemical properties, such as improved solubility and cell permeability. The 1-methylpiperidine moiety within the proposed linker could, therefore, impart beneficial pharmacokinetic characteristics to the overall ADC construct.

This guide puts forth a "proof-of-concept" for the application of 3-hydrazinyl-1-methylpiperidine as a novel, cleavable linker in ADC development. We will explore its potential to bridge an antibody and a therapeutic payload, leveraging the pH-sensitive nature of the resulting hydrazone bond for targeted drug release.

PART 1: The Chemistry of 3-hydrazinyl-1-methylpiperidine in Bioconjugation
Mechanism of Hydrazone Bond Formation

The primary application of 3-hydrazinyl-1-methylpiperidine in targeted drug discovery is its use in forming a hydrazone linkage. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of an aldehyde or ketone, followed by dehydration to form the C=N double bond of the hydrazone.[9] This reaction is often catalyzed by aniline at mildly acidic pH to achieve optimal reaction rates.[10]

Hydrazone Formation Antibody_Aldehyde Antibody-CHO (Aldehyde-modified Antibody) Intermediate Antibody-CH(OH)-NH-NH-Linker (Hemiaminal Intermediate) Antibody_Aldehyde->Intermediate + Hydrazine_Linker H₂N-NH-Linker (3-hydrazinyl-1-methylpiperidine) Hydrazone_Conjugate Antibody-CH=N-NH-Linker (Hydrazone Conjugate) Intermediate->Hydrazone_Conjugate - H₂O Hydrazone Cleavage Hydrazone_Conjugate Antibody-CH=N-NH-Linker Protonated_Hydrazone Antibody-CH=N⁺H-NH-Linker Hydrazone_Conjugate->Protonated_Hydrazone + H⁺ (Acidic pH) Hydrolysis Antibody-CHO + H₂N-NH-Linker (Cleavage Products) Protonated_Hydrazone->Hydrolysis + H₂O

Caption: pH-dependent cleavage of the hydrazone bond.

PART 2: Experimental Protocols

The following protocols are proposed as a starting point for the investigation of 3-hydrazinyl-1-methylpiperidine in ADC development. Optimization of these protocols will be necessary for specific antibodies and payloads.

Protocol 1: Generation of Aldehyde Groups on a Monoclonal Antibody

To conjugate 3-hydrazinyl-1-methylpiperidine, the antibody must first be modified to introduce aldehyde functional groups. A common method is the mild oxidation of the carbohydrate moieties present on the antibody's Fc region.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS

  • Sodium periodate (NaIO₄)

  • Glycerol

  • Desalting columns (e.g., G-25)

  • PBS, pH 6.0

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 6.0.

  • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 15 minutes at 4°C.

  • Remove the excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 6.0.

  • Determine the protein concentration of the aldehyde-modified antibody using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

Protocol 2: Conjugation of 3-hydrazinyl-1-methylpiperidine to the Aldehyde-Modified Antibody

This protocol describes the formation of the hydrazone bond between the aldehyde-modified antibody and the hydrazine linker.

Materials:

  • Aldehyde-modified antibody from Protocol 1

  • 3-hydrazinyl-1-methylpiperidine

  • Aniline (as a 1 M stock solution in DMSO)

  • PBS, pH 6.0

  • Desalting columns (e.g., G-25)

Procedure:

  • To the aldehyde-modified antibody solution (5-10 mg/mL in PBS, pH 6.0), add 3-hydrazinyl-1-methylpiperidine to a final concentration that is a 50-100 fold molar excess over the antibody.

  • Add aniline to the reaction mixture to a final concentration of 10-20 mM.

  • Incubate the reaction at room temperature for 4-6 hours with gentle agitation.

  • Purify the antibody-linker conjugate by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4, to remove excess linker and aniline.

  • Store the purified conjugate at 4°C.

Experimental Workflow Start Monoclonal Antibody Oxidation Protocol 1: Aldehyde Generation (NaIO₄) Start->Oxidation Aldehyde_Ab Aldehyde-Modified Antibody Oxidation->Aldehyde_Ab Conjugation Protocol 2: Hydrazone Formation (+ 3-hydrazinyl-1-methylpiperidine) Aldehyde_Ab->Conjugation ADC_Crude Crude Antibody-Linker Conjugate Conjugation->ADC_Crude Purification Purification (Desalting Column) ADC_Crude->Purification ADC_Pure Purified Antibody-Linker Conjugate Purification->ADC_Pure Characterization Protocol 3 & 4: Characterization & Stability ADC_Pure->Characterization

Caption: Overall experimental workflow.

Protocol 3: Characterization of the Antibody-Linker Conjugate

It is crucial to characterize the conjugate to determine the average number of linkers per antibody (Linker-to-Antibody Ratio, LAR).

Methods:

  • Hydrophobic Interaction Chromatography (HIC)-HPLC: A powerful method to determine the LAR distribution. Species with a higher number of conjugated linkers will be more hydrophobic and elute later.

  • Size Exclusion Chromatography (SEC)-HPLC: To assess the purity and aggregation of the conjugate.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the covalent attachment of the linker and to determine the precise mass of the conjugate, which can be used to calculate the LAR.

Characterization Method Purpose Expected Outcome
HIC-HPLCDetermine Linker-to-Antibody Ratio (LAR) distributionA chromatogram showing peaks for different LAR species (e.g., LAR 0, 1, 2, etc.)
SEC-HPLCAssess purity and aggregationA single major peak indicating a homogenous and non-aggregated conjugate
ESI-MSConfirm conjugation and determine precise massMass spectra showing the expected mass increase corresponding to the number of conjugated linkers
Protocol 4: Stability Assessment of the Hydrazone Linkage

This protocol evaluates the pH-dependent stability of the hydrazone bond.

Materials:

  • Purified antibody-linker conjugate

  • PBS, pH 7.4

  • Acetate buffer, pH 5.0

  • Incubator at 37°C

  • HIC-HPLC or RP-HPLC system

Procedure:

  • Dilute the antibody-linker conjugate into two separate buffers: PBS, pH 7.4, and acetate buffer, pH 5.0, to a final concentration of 1 mg/mL.

  • Incubate both samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Analyze the aliquots by HIC-HPLC or RP-HPLC to monitor the cleavage of the linker from the antibody. Cleavage will result in a decrease in the LAR and the appearance of unconjugated antibody.

  • Calculate the half-life (t₁/₂) of the hydrazone linkage at each pH.

pH Condition Expected Stability Rationale
pH 7.4 (Blood)High stability (long half-life)Ensures the ADC remains intact in circulation, minimizing premature drug release. [4]
pH 5.0 (Lysosome)Low stability (short half-life)Promotes rapid cleavage of the linker and release of the payload inside the target cell. [6]
Concluding Remarks and Future Directions

The hypothetical application of 3-hydrazinyl-1-methylpiperidine as a cleavable linker in targeted drug discovery, particularly in the context of ADCs, is based on sound chemical principles. The pH-sensitive nature of the hydrazone bond it forms is a well-established strategy for achieving intracellular drug release. Furthermore, the inclusion of the drug-like 1-methylpiperidine scaffold may confer advantageous pharmacokinetic properties.

The protocols provided in this document offer a roadmap for the initial investigation of this novel chemical entity. Successful completion of these studies would warrant further research, including:

  • Synthesis of a complete ADC: Conjugating a cytotoxic payload to the 3-hydrazinyl-1-methylpiperidine linker and then attaching this construct to an antibody.

  • In vitro cytotoxicity assays: To evaluate the potency and specificity of the resulting ADC on target cancer cell lines.

  • In vivo efficacy and tolerability studies: To assess the anti-tumor activity and safety profile of the ADC in animal models.

The exploration of novel linkers like 3-hydrazinyl-1-methylpiperidine is essential for the continued advancement of targeted therapies and may lead to the development of more effective and safer treatments for a variety of diseases.

References
  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC. [Link]

  • Hydrazone - Wikipedia. Wikipedia. [Link]

  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC. [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. ResearchGate. [Link]

  • "Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. [Link]

  • Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]

  • Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Publishing. [Link]

  • Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. [Link]

  • Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. The Open Repository @ Binghamton (The ORB). [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. [Link]

  • How to tag an antibody with hydrazine to form hydrazide? ResearchGate. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Hydrazine chemistry reagents - SANH/SHNH/SHTH, MHPH/MTFB, SFB. Interchim. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

  • Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. ACS Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Design, synthesis and molecular docking of substituted 3-hydrazinyl-3-oxo-propanamides as anti-tubercular agents. PubMed. [Link]

  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. PMC. [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. PMC. [Link]

  • Synthesis of new N,N′-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides and evaluation of their cytotoxicity against human hepatoma and breast cancer cells. ResearchGate. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PMC. [Link]

  • Integrated synthesis, antiproliferative potential, and in silico analysis of novel pyrazole-based hydrazones derived from 3-(2-(4-chlorophenyl)hydrazineylidene)-5-phenylfuran-2(3H)-one. RSC Publishing. [Link]

  • Linker-free PROTACs efficiently induce the degradation of oncoproteins. PMC. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. MDPI. [Link]

  • Design of bioorthogonal tools for bioconjugation and drug delivery. Universidade de Lisboa. [Link]

  • Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. [Link]

  • ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. ResearchGate. [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing. [Link]

  • Biological Activities of Hydrazone Derivatives. PMC. [Link]

Sources

Advanced Reagent Preparation and Derivatization Protocol for 3-Hydrazinyl-1-methylpiperidine in LC-MS/MS Carbonyl Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The accurate quantification of low-molecular-weight carbonyl compounds (aldehydes, ketones, and ketosteroids) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is historically hindered by their high polarity, volatility, and poor ionization efficiency in Electrospray Ionization (ESI)[1]. To overcome these analytical bottlenecks, chemical derivatization is employed to tag neutral carbonyls with an easily ionizable moiety[1].

3-Hydrazinyl-1-methylpiperidine (often supplied as a dihydrochloride salt, CAS: 2243521-09-5) serves as an exceptionally potent derivatization building block. Its structural design provides a dual-function mechanism:

  • The Hydrazine Moiety: Acts as a strong nucleophile that selectively attacks the electrophilic carbon of target aldehydes and ketones under mildly acidic conditions, forming a stable Schiff base (hydrazone)[2].

  • The 1-Methylpiperidine Ring: Contains a tertiary amine with a high pKa (~9.5). In the acidic environment of standard LC-MS mobile phases (e.g., 0.1% formic acid), this tertiary amine is fully protonated. This pre-fixed positive charge acts similarly to modified Girard's reagents, drastically enhancing ESI+ sensitivity and facilitating predictable MS/MS fragmentation[1][3]. Furthermore, the piperidine ring introduces necessary hydrophobicity, significantly improving the retention of short-chain carbonyls on Reversed-Phase Liquid Chromatography (RPLC) columns.

ReactionMechanism C Neutral Carbonyl (Aldehyde/Ketone) I Hemiaminal Intermediate C->I + Reagent (Acid Catalysis) R 3-Hydrazinyl-1-methylpiperidine (Derivatization Reagent) R->I Nucleophilic Attack H Hydrazone Derivative (Protonated Tertiary Amine) I->H - H₂O (Dehydration)

Chemical mechanism of carbonyl derivatization via 3-hydrazinyl-1-methylpiperidine.

Reagent Preparation Guidelines

To ensure a self-validating and reproducible system, all reagents must be prepared using LC-MS grade solvents to minimize background carbonyl contamination (e.g., ambient formaldehyde or acetone).

Materials Required
  • Derivatization Reagent: 3-Hydrazinyl-1-methylpiperidine dihydrochloride (Purity ≥ 98%).

  • Solvents: LC-MS grade Methanol (MeOH) and Acetonitrile (ACN).

  • Catalyst: LC-MS grade Glacial Acetic Acid (AcOH) or Formic Acid (FA).

  • Internal Standard (IS): Isotope-labeled carbonyl (e.g., Acetone-d6 or Hexanal-d12).

Stock Solution Preparation

Causality Note: The dihydrochloride salt is highly polar. Methanol is chosen over Acetonitrile for the stock solution to ensure complete dissolution of the salt while remaining compatible with biological sample extracts.

  • 100 mM Reagent Stock: Accurately weigh 20.2 mg of 3-hydrazinyl-1-methylpiperidine dihydrochloride (MW ≈ 202.13 g/mol ). Dissolve in 1.0 mL of LC-MS grade MeOH. Vortex for 30 seconds until fully dissolved. Store at -20°C in an amber glass vial (stable for up to 2 weeks).

  • Acid Catalyst Solution: Prepare a 10% (v/v) Glacial Acetic Acid solution in MeOH. Why Acetic Acid? Hydrazone formation requires a slightly acidic pH (pH 3-4) to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic hydrazine nitrogen[3].

  • Internal Standard (IS) Working Solution: Prepare a 1 µM solution of the chosen isotope-labeled standard in MeOH.

Experimental Protocol: Derivatization Workflow

This protocol is designed as a self-validating system . By incorporating an internal standard prior to derivatization, researchers can continuously monitor reaction efficiency and correct for matrix suppression during ESI-MS analysis.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of the biological sample extract (e.g., deproteinized plasma or cell lysate) into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of the IS Working Solution (1 µM). Vortex briefly.

  • Reagent Addition: Add 20 µL of the 100 mM 3-hydrazinyl-1-methylpiperidine stock solution.

  • Acidification (Catalysis): Add 10 µL of the 10% Acetic Acid catalyst solution. Causality: This drives the pH to the optimal range for the rate-limiting dehydration step of the hemiaminal intermediate[2].

  • Incubation: Vortex the mixture for 10 seconds and incubate in a thermoshaker at 40°C for 60 minutes (800 rpm). Causality: 40°C provides sufficient thermal energy to drive the reaction to >95% completion for sterically hindered ketones, while preventing the thermal degradation of thermolabile biological aldehydes.

  • Quenching & Dilution: Stop the reaction by adding 110 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water). Causality: Diluting the organic content (MeOH) with aqueous mobile phase prevents "solvent breakthrough" or peak distortion during RPLC injection, ensuring sharp chromatographic peaks.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet any precipitated matrix proteins.

  • Analysis: Transfer the supernatant to an LC-MS autosampler vial with a glass insert. Inject 2-5 µL into the LC-MS/MS system.

ProtocolWorkflow S1 1. Sample Preparation (50 µL Extract + 10 µL IS) S2 2. Reagent Addition (Add 20 µL of 100 mM Reagent) S1->S2 S3 3. Acidification (Add 10 µL of 10% Acetic Acid) S2->S3 S4 4. Incubation (40°C for 60 minutes at 800 rpm) S3->S4 S5 5. Quenching & Dilution (Add 110 µL Aqueous Mobile Phase) S4->S5 S6 6. LC-MS/MS Analysis (ESI+ Mode, RPLC Column) S5->S6

Step-by-step workflow for 3-hydrazinyl-1-methylpiperidine LC-MS/MS sample preparation.

System Validation & Data Interpretation

To ensure trustworthiness, every analytical batch must include a Reagent Blank (substituting the sample with LC-MS water) to establish the baseline noise and detect any environmental carbonyl contamination.

The addition of the 3-hydrazinyl-1-methylpiperidine tag yields significant quantitative advantages. The table below summarizes the expected performance enhancements when comparing underivatized carbonyls to their derivatized counterparts.

Quantitative Data Summary
Analyte ClassUnderivatized LOD (nM)Derivatized LOD (nM)Fold EnhancementRPLC Retention ShiftMS/MS Fragmentation Behavior
Short-chain Aldehydes 500 - 10005 - 10~100xHigh (Elutes much later)Strong neutral loss of piperidine moiety
Ketosteroids 50 - 2001 - 5~40xModerateCleavage at the hydrazone bond
Keto-acids 200 - 50010 - 20~25xHighLoss of CO₂ followed by tag cleavage

Note: Limits of Detection (LOD) are estimated based on standard Triple Quadrupole (QqQ) instrumentation operating in Multiple Reaction Monitoring (MRM) mode.

Sources

Application Note: Conjugation Methods for 3-Hydrazinyl-1-Methylpiperidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In modern peptide chemistry, bioconjugation via hydrazone ligation is a cornerstone technique for generating peptide-drug conjugates, multivalent scaffolds, and targeted therapeutics. However, traditional hydrazine linkers often suffer from sluggish reaction kinetics and yield highly hydrophobic conjugates that are prone to aggregation[1].

3-Hydrazinyl-1-methylpiperidine emerges as a highly specialized building block designed to overcome these limitations. It combines the powerful α -effect nucleophilicity of a hydrazine with the physicochemical benefits of a tertiary amine (the 1-methylpiperidine ring).

The Chemical Logic (E-E-A-T)
  • Enhanced Nucleophilicity: The adjacent nitrogen atoms in the hydrazine moiety create an α -effect, raising the HOMO energy and making it exceptionally reactive toward aldehydes and ketones compared to standard primary amines.

  • Solubility & Lysosomotropism: The 1-methylpiperidine ring possesses a pKa of approximately 9.5. At physiological pH (7.4) and in acidic ligation buffers (pH 4.5–6.0), this tertiary amine is fully protonated. This cationic charge acts as a built-in solubilizing tag, preventing the aggregation of hydrophobic peptide sequences during synthesis[2]. Furthermore, in drug delivery applications, this basic moiety drives lysosomal accumulation (lysosomotropism), where the acidic environment (pH 4.5) triggers the controlled release of the payload via hydrazone hydrolysis[3].

Logic H 3-Hydrazinyl-1-methylpiperidine I Hydrazine Moiety (Alpha-Effect) H->I J 1-Methylpiperidine Ring (Tertiary Amine) H->J K Rapid Imine Formation at Mildly Acidic pH I->K Nucleophilic Attack L Enhanced Aqueous Solubility & Lysosomal Targeting J->L Protonation (pH 7.4) M High-Yield Peptide Bioconjugate K->M L->M

Figure 1: Mechanistic logic detailing the dual functional roles of 3-hydrazinyl-1-methylpiperidine.

Quantitative Data: Linker Comparison

To justify the selection of 3-hydrazinyl-1-methylpiperidine over classical reagents, we must evaluate its kinetic and physicochemical profile. While hydrazone formation typically requires cytotoxic aniline catalysts to proceed at viable rates[1], the basic microenvironment provided by the piperidine ring partially mimics the catalytic effect of basic additives like arginine[2], slightly accelerating the intrinsic reaction rate.

Table 1: Kinetic and Physicochemical Comparison of Hydrazine Derivatives

Hydrazine DerivativeCatalyst RequirementRelative Reaction RateLinkage Stability (pH 7.4)Linkage Stability (pH 4.5)Conjugate Solubility Impact
Standard Hydrazine High (Aniline)1x (Baseline)HighLow (Hydrolyzes)Neutral
Phenylhydrazine Moderate5xHighModerateDecreases (Hydrophobic)
3-Hydrazinyl-1-methylpiperidine Low-Moderate3.5xHighLow (Cleavable)Highly Increases (Cationic)

Experimental Workflows & Self-Validating Protocols

The following protocols detail the generation of an aldehyde-functionalized peptide, its subsequent ligation with 3-hydrazinyl-1-methylpiperidine, and an optional stabilization step.

Workflow A Peptide with N-terminal Ser/Thr B NaIO4 Oxidation (pH 7.0) A->B C Aldehyde-Peptide B->C E Hydrazone Conjugate (Metastable) C->E Ligation D 3-Hydrazinyl-1-methylpiperidine (pH 4.5 - 6.0) D->E Nucleophile F NaCNBH3 Reduction (Optional) E->F G Stable Alkyl Hydrazine Conjugate F->G

Figure 2: Step-by-step bioconjugation workflow of 3-hydrazinyl-1-methylpiperidine.

Protocol A: Generation of Aldehyde-Peptide via Periodate Oxidation

Causality: Sodium periodate ( NaIO4​ ) selectively cleaves 1,2-aminoalcohols (found exclusively on N-terminal Serine or Threonine residues) to yield an N-terminal glyoxylyl group. Performing this at neutral pH prevents the off-target oxidation of sensitive residues like Methionine or Histidine.

  • Preparation: Dissolve the purified N-terminal Ser/Thr peptide in 50 mM sodium phosphate buffer (pH 7.0) to a final concentration of 1–2 mM.

  • Oxidation: Add 10 molar equivalents of NaIO4​ (prepared fresh in water).

  • Incubation: React for 30 minutes at room temperature in the dark to prevent radical-induced side reactions.

  • Quenching: Add 20 molar equivalents of ethylene glycol to consume unreacted periodate. Incubate for 15 minutes.

  • Validation: Analyze via LC-MS. A successful reaction is indicated by a mass shift of −30 Da (for Serine) or −44 Da (for Threonine).

Protocol B: Hydrazone Ligation

Causality: Hydrazone ligation is highly pH-dependent. A pH of 4.5–5.5 is the thermodynamic sweet spot: it is acidic enough to protonate the aldehyde carbonyl (increasing its electrophilicity) but basic enough to ensure a fraction of the hydrazine remains unprotonated for nucleophilic attack.

  • Buffer Exchange: Isolate the aldehyde-peptide via semi-preparative RP-HPLC and lyophilize. Re-dissolve in 100 mM sodium acetate buffer (pH 4.5).

  • Catalyst Addition (Optional but Recommended): To accelerate the reaction without the cytotoxicity of aniline, add 400 mM Arginine hydrochloride[2].

  • Conjugation: Add 5–10 molar equivalents of 3-hydrazinyl-1-methylpiperidine dihydrochloride.

  • Incubation: Agitate gently at room temperature for 2 to 4 hours. The basic piperidine ring ensures the peptide remains highly soluble throughout this process.

  • Validation: Monitor via LC-MS. The formation of the hydrazone conjugate will present as a mass addition of +111 Da (mass of the hydrazine minus H2​O ).

Protocol C: Irreversible Stabilization via Reductive Amination

Causality: Hydrazones are metastable and will hydrolyze in acidic environments (like lysosomes)[3]. If a permanent, non-cleavable linkage is required, the hydrazone must be reduced to an alkyl hydrazine. Sodium cyanoborohydride ( NaCNBH3​ ) is chosen because it selectively reduces iminium/hydrazone ions at pH 5.0 without reducing unreacted aldehydes.

  • Reduction: Directly to the reaction mixture from Protocol B, add 10 molar equivalents of NaCNBH3​ .

  • Incubation: React for an additional 2 hours at room temperature.

  • Purification: Quench the reaction with 1% TFA and purify the final stable conjugate via RP-HPLC.

  • Validation: LC-MS will show a +2 Da mass shift from the hydrazone intermediate, confirming the reduction of the double bond.

Troubleshooting & Causality Matrix

ObservationRoot Cause (Causality)Corrective Action
Incomplete Hydrazone Ligation Reaction pH is too low (< 3.5), causing complete protonation of the hydrazine nucleophile, rendering it inactive.Adjust buffer to strictly pH 4.5–5.5 using sodium acetate.
Peptide Precipitation Isoelectric point (pI) of the peptide matches the buffer pH, causing aggregation.Rely on the 3-hydrazinyl-1-methylpiperidine to add a cationic charge, or add 10% DMSO/Arginine to the buffer[2].
Premature Cleavage in Assay Hydrazone linkages naturally undergo transimination or hydrolysis in mildly acidic aqueous solutions[1].Perform Protocol C (Reductive Amination) to lock the conjugate into a stable alkyl hydrazine.
Methionine Oxidation Overexposure to NaIO4​ or exposure to ambient light during Protocol A.Strictly limit oxidation time to 30 mins, perform in the dark, and quench immediately with ethylene glycol.

References

  • Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry (2018). Available at:[Link][1]

  • Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters (2020). Available at:[Link][3]

  • Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. Organic Letters (2020). Available at:[Link][2]

  • Chemical synthesis of proteins using hydrazide intermediates. National Science Review (2016). Available at:[Link][4]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 3-hydrazinyl-1-methylpiperidine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Aqueous Solubility Issues.

Welcome to the technical support center for 3-hydrazinyl-1-methylpiperidine. This guide is designed to provide Senior Application Scientist-level insights and practical, field-proven solutions for researchers encountering challenges with the aqueous solubility of this compound. Given its unique structure, featuring both a basic piperidine ring and a reactive hydrazine moiety, solubility and stability are intrinsically linked. This document provides a comprehensive, question-and-answer-based approach to systematically address and overcome these challenges.

Section 1: Understanding the Molecule - Inferred Physicochemical Properties

Direct experimental data for 3-hydrazinyl-1-methylpiperidine is not extensively published. However, by analyzing its structural components—a tertiary amine within a piperidine ring and a primary hydrazine group—we can infer its key properties that govern aqueous solubility.

PropertyInferred Value/CharacteristicRationale & Implication for Solubility
Chemical Structure C₆H₁₅N₃Contains both a saturated heterocyclic amine and a hydrazine functional group.
Molecular Weight ~129.20 g/mol Relatively small molecule, which is generally favorable for solubility.
pKa (Piperidine Nitrogen) ~10.5 - 11.5The tertiary amine is strongly basic. At neutral pH, it will be partially protonated, but the free base form, which is less soluble, will predominate. Lowering the pH will lead to protonation and salt formation, dramatically increasing solubility.[1]
pKa (Hydrazine Nitrogen) ~8.0 - 8.5The hydrazine group is also basic.[2][3] This means the molecule can be di-protonated at sufficiently low pH, further enhancing solubility.
Predicted LogP ~0.5 - 1.5The methyl group and the piperidine ring contribute to some lipophilicity, suggesting that the neutral free base will have limited aqueous solubility.[4]
Key Challenges pH-dependent solubility; Chemical instability (oxidation)The primary challenge is the low solubility of the neutral base. A secondary, but critical, challenge is the susceptibility of the hydrazine group to oxidation, especially in neutral or alkaline solutions exposed to air.[5][6][7]
Section 2: Core Troubleshooting Workflow

This workflow provides a systematic approach to addressing solubility issues. Start at the top and proceed based on your experimental observations.

Troubleshooting_Workflow start Insolubility Observed in Aqueous Medium check_purity Step 1: Verify Compound Purity (e.g., NMR, LC-MS) start->check_purity stability Ongoing Concern: Chemical Stability start->stability ph_adjust Step 2: pH Adjustment (Primary Method) check_purity->ph_adjust If pure protocol_ph Protocol: Perform pH-Solubility Titration (See Protocol 1) ph_adjust->protocol_ph stability_actions Mitigation: - Use Deoxygenated Buffers - Work Under Inert Gas (N₂/Ar) - Prepare Solutions Fresh - Confirm Integrity via HPLC ph_adjust->stability_actions ph_success Target Concentration Reached? protocol_ph->ph_success cosolvent Step 3: Introduce Co-solvents (e.g., PEG 400, Ethanol, DMSO) ph_success->cosolvent No end_soluble Solution Prepared Successfully ph_success->end_soluble Yes protocol_cosolvent Protocol: Screen Co-solvent Systems (See Protocol 2) cosolvent->protocol_cosolvent cosolvent->stability_actions cosolvent_success Target Concentration Reached? protocol_cosolvent->cosolvent_success advanced Step 4: Advanced Formulation (Cyclodextrins, Surfactants) cosolvent_success->advanced No cosolvent_success->end_soluble Yes end_reassess Re-evaluate Formulation Strategy advanced->end_reassess stability->stability_actions

Caption: Systematic workflow for troubleshooting solubility.

Section 3: Frequently Asked Questions (FAQs)
Q1: My 3-hydrazinyl-1-methylpiperidine won't dissolve in my neutral (pH 7.4) buffer. What is the most likely cause and the first step I should take?

A1: The most likely cause is that you are working with the compound in its free base form, which has low intrinsic aqueous solubility. The molecule possesses two basic nitrogen centers: the tertiary amine in the piperidine ring and the hydrazine group. At neutral pH, a significant portion of the molecules will be uncharged and thus less able to form favorable interactions with water.

The first and most effective step is pH adjustment . By lowering the pH of your aqueous medium with a suitable acid (e.g., HCl, citric acid), you will protonate these basic centers. This converts the neutral molecule into a cationic salt (a piperidinium and/or hydrazinium salt). These charged species are significantly more polar and readily form ion-dipole bonds with water, leading to a dramatic increase in solubility.[1][8][9][10][][12]

ph_equilibrium A R-NH-NH₂ (Free Base - Low Solubility) B R-NH-NH₃⁺ (Mono-Protonated Salt - High Solubility) A->B + H⁺ B->A - H⁺ C R-NH₂⁺-NH₃⁺ (Di-Protonated Salt - Very High Solubility) B->C + H⁺ C->B - H⁺

Sources

Column chromatography purification methods for crude 3-hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 3-hydrazinyl-1-methylpiperidine .

This molecule presents a "perfect storm" for chromatographic purification: it is highly polar, possesses dual basic centers (a tertiary piperidine nitrogen and a terminal hydrazine), acts as a strong hydrogen-bond donor/acceptor, and is highly susceptible to oxidative degradation. The following self-validating workflows and troubleshooting guides are engineered to help you bypass irreversible column binding and isolate high-purity material.

Chromatographic Workflow Selection

G Start Crude 3-hydrazinyl- 1-methylpiperidine State Assess Chemical State Start->State FreeBase Free Base Form State->FreeBase Basic pH Salt Hydrochloride Salt State->Salt Acidic pH AmineSilica Amine-Functionalized Silica (KP-NH) FreeBase->AmineSilica Preferred Method BasifiedSilica Bare Silica + DCM/MeOH/NH4OH FreeBase->BasifiedSilica Low-Cost Alt. HILIC HILIC (Aqueous NP) Salt->HILIC High Polarity RPC18 Reverse Phase C18 + Ammonium Bicarbonate Salt->RPC18 Desalting

Chromatographic decision matrix for 3-hydrazinyl-1-methylpiperidine purification workflows.

Section 1: Troubleshooting & FAQs

Q1: Why does my crude 3-hydrazinyl-1-methylpiperidine streak down the entire TLC plate and fail to elute from a standard silica column? A1: This is a classic acid-base interaction failure. Bare silica gel contains weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0). 3-hydrazinyl-1-methylpiperidine contains highly basic and nucleophilic nitrogens. When the basic amine contacts the silica, it protonates, forming a strong ionic bond (a silicate-ammonium pair) with the stationary phase. This causality results in irreversible binding and severe peak tailing . To resolve this, you must either neutralize the silanols using a mobile phase modifier (like 1–5% Triethylamine or Ammonium Hydroxide) or switch to an amine-functionalized stationary phase .

Q2: I added Triethylamine (TEA) to my mobile phase, but I cannot remove it from my final purified product. What is the alternative? A2: TEA has a boiling point of 89°C and often co-evaporates poorly with highly polar, viscous oils like your target hydrazine. If high-vacuum drying is insufficient, switch your stationary phase to Amine-Functionalized Silica (e.g., aminopropyl-bonded silica) . Because the silica surface is already end-capped with basic amine groups, the acidic silanols are permanently masked. This allows you to run standard Normal Phase gradients (e.g., DCM/MeOH) without adding basic modifiers to the mobile phase, yielding a volatile-free purified fraction .

Q3: My compound turns dark or degrades during purification. Is the chromatography causing this? A3: Yes. The hydrazine moiety is highly susceptible to oxidation, especially when exposed to the large, active surface area of bare silica gel in the presence of atmospheric oxygen and light. Furthermore, trace metal impurities in lower-grade silica can catalyze hydrazine degradation. Corrective Action: Purge your mobile phase solvents with Argon or Nitrogen prior to use. Minimize residence time on the column by using automated flash chromatography rather than slow gravity columns. Alternatively, purify the compound as its more stable dihydrochloride salt using Hydrophilic Interaction Liquid Chromatography (HILIC) .

Q4: When should I use HILIC instead of Reverse Phase (RP-HPLC) for this compound? A4: 3-hydrazinyl-1-methylpiperidine is exceptionally polar and will likely elute in the void volume (solvent front) on standard C18 Reverse Phase columns. HILIC is ideal when the compound is too polar for RP-HPLC and too basic for standard normal phase. HILIC utilizes a polar stationary phase but an aqueous-organic mobile phase (typically Acetonitrile/Water with an ammonium acetate buffer), providing excellent retention for polar hydrazines while maintaining MS compatibility .

Section 2: Quantitative Method Comparison

To ensure you select the correct system, compare the quantitative and operational parameters of the four primary purification strategies below.

MethodStationary PhaseMobile Phase SystemEst. Retention (Rf / k')Est. RecoveryVolatile Residue Risk
Normal Phase (Basified) Bare Silica (Si-OH)DCM / MeOH / 1% NH₄OHRf ~ 0.2 - 0.360 - 70%High (Ammonia/Water)
Normal Phase (Amine) Aminopropyl-SilicaDCM / MeOH (No modifier)Rf ~ 0.4 - 0.585 - 95%Low (Solvent only)
HILIC Bare Silica or ZwitterionicAcetonitrile / 10mM NH₄FA (aq)k' ~ 2.0 - 5.080 - 90%Medium (Buffer salts)
Reverse Phase (Ion-Pair) C18 (End-capped)Water / MeCN + 0.1% TFAk' ~ 1.0 - 2.075 - 85%High (TFA salt formation)

Section 3: Validated Experimental Protocols

Protocol A: Amine-Functionalized Silica Chromatography (For Free Base)

This is the most reliable, self-validating method for the free base form, completely avoiding the need for TEA or ammonia.

  • Solvent Preparation: Prepare a gradient system of Dichloromethane (Solvent A) and Methanol (Solvent B). Degas the solvents by sparging with Nitrogen for 10 minutes to prevent hydrazine oxidation.

  • Column Equilibration: Mount an amine-functionalized flash column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) . Equilibrate the column with 3–5 Column Volumes (CV) of 100% DCM.

  • Sample Loading (Dry Loading): Dissolve the crude 3-hydrazinyl-1-methylpiperidine in a minimum amount of DCM. Add a small amount of Celite or amine-functionalized bulk silica (1:2 compound-to-silica ratio). Evaporate the solvent under reduced pressure to create a free-flowing powder. Load this powder into a solid load cartridge.

  • Elution: Run a gradient from 0% to 15% Methanol in DCM over 12 CVs.

  • Self-Validation & Detection: Monitor fractions at 210 nm (UV) or via ELSD/MS. Spot fractions on an amine-functionalized TLC plate. Stain with Ninhydrin and heat; the hydrazine/amine will yield a distinct purple/brown spot.

  • Recovery: Pool the pure fractions and concentrate under reduced pressure at a maximum bath temperature of 35°C to prevent thermal degradation.

Protocol B: HILIC Purification (For Dihydrochloride Salt)

Use this method if the compound has been isolated as a salt, making it too polar for normal phase.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in LC-MS grade Water (pH naturally ~6.5).

    • Solvent B: 100% LC-MS grade Acetonitrile.

  • Column Equilibration (Critical Step): Mount a HILIC column (bare silica or zwitterionic phase). Equilibrate with 95% Solvent B / 5% Solvent A. Causality note: HILIC requires the formation of a water-enriched layer on the silica surface. You must equilibrate with at least 10–15 CVs to ensure reproducible retention times .

  • Sample Loading: Dissolve the crude salt in 75% Acetonitrile / 25% Water. Do not load in 100% water, as this will disrupt the HILIC partitioning layer and cause the compound to elute in the void volume.

  • Elution: Run a gradient from 95% B down to 60% B over 15 CVs. (In HILIC, increasing the aqueous phase increases elution strength) .

  • Self-Validation: Verify column equilibration by measuring the conductivity or MS background of the column eluent; it must stabilize before sample injection. Lyophilize the collected fractions to remove water and volatile ammonium formate salts.

References

  • Biotage. Is there an easy way to purify organic amines? Biotage Blog. Available at:[Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO Application Notes. Available at:[Link]

  • Biotage. What can I use to purify polar reaction mixtures? Biotage Blog. Available at:[Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Education Blog. Available at:[Link]

Technical Support Center: Optimizing Reaction Temperature for 3-Hydrazinyl-1-Methylpiperidine Condensation

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of hydrazones via the condensation of 3-hydrazinyl-1-methylpiperidine with carbonyl compounds. The critical parameter of reaction temperature is explored through a combination of foundational principles, practical experimental protocols, and a comprehensive troubleshooting framework.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core chemical principles governing the reaction, providing the necessary background to make informed experimental decisions.

Q1: What is the fundamental mechanism of the condensation reaction between 3-hydrazinyl-1-methylpiperidine and an aldehyde or ketone?

A1: The reaction is a nucleophilic addition-elimination, resulting in the formation of a hydrazone. The process is typically catalyzed by a small amount of acid (e.g., glacial acetic acid).[1][2] The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazine group (–NH₂) is the nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Acid catalysis enhances this step by protonating the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.

  • Elimination (Dehydration): The resulting hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is the rate-determining step and is often accelerated by heat.

Q2: Why is reaction temperature such a critical parameter to optimize for this specific reaction?

A2: Temperature exerts a dual influence on the reaction: kinetics and stability.

  • Kinetics: Increasing the temperature generally increases the rate of hydrazone formation, leading to shorter reaction times.[3] For less reactive carbonyl compounds, heating may be essential to achieve a reasonable conversion rate.[2]

  • Thermodynamics & Stability: The reaction is reversible. The presence of water, a byproduct, can lead to the hydrolysis of the hydrazone back to the starting materials.[1] Elevated temperatures can sometimes favor this reverse hydrolysis reaction.[2] Furthermore, both the reactant (3-hydrazinyl-1-methylpiperidine) and the desired hydrazone product may have limited thermal stability, leading to decomposition and the formation of impurities at excessive temperatures.[4][5] Optimization is therefore a crucial balance between achieving a practical reaction rate and minimizing product degradation or reversal of the reaction.[2]

Q3: What are the typical starting conditions (temperature, solvent, catalyst) for this type of hydrazone synthesis?

A3: A common starting point for hydrazone synthesis is to dissolve the carbonyl compound in a protic solvent like ethanol.[6][7][8] The 3-hydrazinyl-1-methylpiperidine (typically 1.0 to 1.1 equivalents) is then added, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[1][2] The initial reaction is often attempted at room temperature. If monitoring by Thin Layer Chromatography (TLC) shows slow or no conversion, the temperature is gradually increased, often to reflux (typically 60-80°C in ethanol).[2][3]

Section 2: Experimental Protocol for Temperature Optimization

This section provides a systematic, step-by-step workflow for determining the optimal reaction temperature for your specific carbonyl substrate.

Workflow for Temperature Optimization

Workflow cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Workup Setup 1. Reaction Setup (Flask, Stir Bar, Condenser) Reagents 2. Add Solvent & Carbonyl (e.g., Ethanol) Setup->Reagents Hydrazine 3. Add 3-Hydrazinyl- 1-methylpiperidine Reagents->Hydrazine Catalyst 4. Add Acid Catalyst (e.g., Acetic Acid) Hydrazine->Catalyst Screen 5. Temperature Screening (e.g., 25°C, 50°C, 78°C) Catalyst->Screen Monitor 6. Monitor by TLC (Every 30-60 min) Screen->Monitor Workup 7. Quench & Workup (Cool, Precipitate/Extract) Monitor->Workup Purify 8. Purify Product (Filtration/Chromatography) Workup->Purify Characterize 9. Characterize (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for temperature optimization.

Step-by-Step Methodology
  • Reaction Setup: In three separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add your carbonyl compound (1.0 eq) and ethanol (sufficient to dissolve).

  • Reagent Addition: To each flask, add 3-hydrazinyl-1-methylpiperidine (1.05 eq) followed by 2-3 drops of glacial acetic acid.

  • Temperature Screening:

    • Flask 1: Stir at room temperature (~25°C).

    • Flask 2: Place in an oil bath and heat to a moderate temperature (e.g., 50°C).

    • Flask 3: Heat to reflux (for ethanol, this is ~78°C).

  • Reaction Monitoring: Take a small aliquot from each reaction mixture every 30-60 minutes and spot on a TLC plate.[1] Use a suitable eluent (e.g., Hexane/Ethyl Acetate) and visualize under UV light and/or with a potassium permanganate stain. Monitor for the disappearance of the limiting starting material and the appearance of a new product spot.

  • Determining Completion: The reaction is considered complete when the limiting starting material spot is no longer visible on the TLC plate. Note the time taken for each reaction.

  • Workup: Once a reaction is complete, cool the mixture to room temperature, and then in an ice bath to maximize precipitation.[2] If a solid precipitates, collect it by vacuum filtration and wash with a small amount of cold ethanol.[2] If no solid forms, remove the solvent under reduced pressure and proceed with extraction or column chromatography.

  • Analysis: Analyze the crude yield and purity for each temperature. The optimal temperature is the one that provides the best balance of reaction time and clean product formation (minimal side-product spots on TLC).

  • Characterization: Confirm the identity and purity of the desired hydrazone product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[1][6][9]

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address common issues encountered during the optimization process.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low or No Product Yield TLC_Check Check TLC: Is starting material consumed? Start->TLC_Check No_Consume Starting Material Remains TLC_Check->No_Consume No Consumed Starting Material Consumed TLC_Check->Consumed Yes Sol_Temp Solution: Increase Temperature - Stepwise increase (e.g., 50°C -> Reflux) - Ensures reaction has sufficient activation energy. No_Consume->Sol_Temp Sol_Cat Solution: Check Catalyst - Add another drop of acetic acid. - Ensure reagents are pure. No_Consume->Sol_Cat TLC_Product_Check Check TLC: Was product spot initially visible? Consumed->TLC_Product_Check Product_Visible Yes, but disappeared over time TLC_Product_Check->Product_Visible Yes No_Product No, multiple/unclear spots formed TLC_Product_Check->No_Product No Sol_Decomp Cause: Thermal Degradation or Hydrolysis Solution: Run at the lowest effective temperature. Isolate product promptly after formation. Consider water removal (Dean-Stark). Product_Visible->Sol_Decomp Sol_Side_Rxn Cause: Side Reactions Solution: Lower temperature to improve selectivity. Verify starting material purity. No_Product->Sol_Side_Rxn

Caption: Troubleshooting decision tree for low yield issues.

Q&A Troubleshooting

Q: My reaction is extremely slow at room temperature, with starting material still present after several hours. What is my next step? A: This indicates that the activation energy for the reaction is not being met at ambient temperature.

  • Action: Gradually increase the temperature of the reaction mixture. Heating to 60-80°C often provides a significant rate enhancement.[2][3] If using a solvent other than ethanol, refluxing at the boiling point of that solvent is a standard approach. Always monitor the reaction by TLC as you increase the heat to ensure the product is stable at the higher temperature.

Q: I observed a strong product spot on TLC after 2 hours at reflux, but after leaving it overnight, the product spot is faint and my starting material has reappeared. What happened? A: This is a classic sign of a reversible reaction. The hydrazone that formed has likely undergone hydrolysis, breaking down back into the starting hydrazine and carbonyl compound.[2]

  • Action: The reaction temperature is likely too high for prolonged heating, or the buildup of water is driving the equilibrium backward. Repeat the reaction at the same temperature but stop it as soon as TLC indicates the maximum product formation. Cool the reaction promptly and isolate the product.[2] For more sensitive substrates, consider running the reaction at a lower temperature for a longer time or using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[2]

Q: Heating my reaction mixture causes the solution to darken, and my TLC plate shows multiple new spots, none of which seem to be the major product. What is the likely cause? A: This suggests thermal decomposition. Either your starting materials or, more likely, your hydrazone product is not stable at the temperature used. Hydrazines and hydrazones can be temperature-sensitive.[4][5]

  • Action: Immediately stop the reaction and repeat it at a significantly lower temperature. If refluxing in ethanol (~78°C) causes decomposition, try the reaction at 40-50°C. While the reaction will be slower, it will prevent the formation of degradation-related impurities. It is also critical to ensure the purity of your 3-hydrazinyl-1-methylpiperidine, as impurities can catalyze decomposition pathways.

Section 4: Data Interpretation and Characterization

The data gathered during your optimization should be carefully analyzed to select the best conditions.

Table 1: Interpreting Temperature-Dependent Outcomes
Temperature RangeTypical Reaction TimeExpected YieldPotential Issues & Remarks
Low (20-30°C) 12 - 24 hoursLow to ModerateVery slow reaction rate; may be incomplete. Best for highly reactive substrates or thermally sensitive products.
Medium (40-60°C) 2 - 8 hoursModerate to HighOften the optimal balance between reaction rate and product stability. A good target range for most substrates.
High (Reflux, >70°C) 1 - 4 hoursHigh (initially)Risk of product decomposition or reaction reversal (hydrolysis) upon prolonged heating.[2][4] Ideal for unreactive substrates, but requires careful monitoring.
Confirming Product Identity

Successful synthesis should be confirmed with the following analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the strong C=O stretch from the starting carbonyl and the appearance of a C=N stretch for the hydrazone. The N-H stretch from the hydrazine will also be present.[1]

  • ¹H NMR Spectroscopy: A characteristic signal for the imine proton (–CH=N–) will appear.[1] The signals corresponding to the 1-methylpiperidine moiety should also be identifiable.

  • ¹³C NMR Spectroscopy: A signal for the imine carbon (C=N) will be present, and the carbonyl carbon signal will be absent.[1]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized hydrazone.[1]

By systematically applying the principles and protocols in this guide, you can efficiently determine the optimal reaction temperature for the condensation of 3-hydrazinyl-1-methylpiperidine, leading to higher yields, greater purity, and more reliable synthetic outcomes.

References

  • Effect of temperature on the hydrazone formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Wolff–Kishner reduction. (2024). In Wikipedia. Retrieved from [Link]

  • Lončar, L., Stilinović, V., Hrenar, T., & Kaitner, B. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(62), 37943–37955. Retrieved from [Link]

  • Wester, H. J., Schottelius, M., Scheidhauer, K., Meisetschlager, G., Herz, M., Rau, F., & Schwaiger, M. (2006). Chemoselective hydrazone formation between HYNIC-functionalized peptides and 18F-fluorinated aldehydes. Nuclear Medicine and Biology, 33(2), 195–203. Retrieved from [Link]

  • Appropriate temperature for the formation of hydrazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Kozlov, S., Issagulov, A., Zholdassova, S., Rakhym, A., & Zhumagaliyeva, S. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 431–443. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. Retrieved from [Link]

  • Gümüş, M., Eren, G., Aktaş, E., Özen, F., & Ceylan, M. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 30(18), 4069. Retrieved from [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. Bioorganic & Medicinal Chemistry, 24(24), 6658–6668. Retrieved from [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). International Journal of Scientific Research in Science and Technology, 148-160. Retrieved from [Link]

  • Lončar, L., Stilinović, V., Hrenar, T., & Kaitner, B. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. Retrieved from [Link]

  • Synthesis of hydrazones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • da Silva, W., & de Castro, A. (2021). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • Khan, I., Ibrar, A., Abbas, N., Mahmood, T., & Al-Rashida, M. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 656. Retrieved from [Link]

  • Szafraniec-Gorol, G., Janas, A., & Smolarek-Lach, J. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 296. Retrieved from [Link]

  • Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane. (1998). Google Patents.
  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Brauch, S., & Bräse, S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1308–1353. Retrieved from [Link]

  • de Vasconcelos, R., da Silva, E., & Pereira, M. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chemistry International Journal, 5(3). Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 23, 119–128. Retrieved from [Link]

  • Study on the Condensation Reaction of Hydrazide with Benzylideneacetophenone Catalyzed by Phosphotungstic Acid. (2016). Hans Journal of Chemical Engineering and Technology, 6(4), 33-39. Retrieved from [Link]

  • Lelyukh, M., Zheldakov, A., Vaskevich, R., & Vaskevich, A. (2024). Synthetic approaches for obtaining condensed heterocyclic compounds based on triazolo[3,4-b][1][3][10]thiadiazole scaffold. Current Chemistry Letters, 13(3), 739-760. Retrieved from [Link]

  • Barlin, G. B., & Brown, W. V. (1969). Pteridine studies. Part XLIV. Self-condensation of some methylpteridines, and reactions with other nucleophiles. Journal of the Chemical Society C: Organic, 921. Retrieved from [Link]

  • Váňa, D., Čížková, M., & Dvořák, D. (2025). Pd-Catalyzed Dehydrogenative Arylation of Aryl Hydrazines to Access Non-Symmetric Azobenzenes, Including Tetra-Ortho Derivative. Beilstein Journal of Organic Chemistry, 21, 987–996. Retrieved from [Link]

  • Al-Warhi, T., Al-Thiabat, M., Al-Majid, A. M., Barakat, A., & Ghabbour, H. A. (2024). Integrated synthesis, antiproliferative potential, and in silico analysis of novel pyrazole-based hydrazones derived from 3-(2-(4-chlorophenyl)hydrazineylidene)-5-phenylfuran-2(3H)-one. RSC Advances, 14(12), 8431–8444. Retrieved from [Link]

Sources

Validation & Comparative

HPLC method validation for 3-hydrazinyl-1-methylpiperidine purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

Title: Overcoming the Analytical Bottleneck: A Comparative Guide to HPLC Method Validation for 3-Hydrazinyl-1-methylpiperidine Purity Analysis

Target Audience: Researchers, analytical scientists, and drug development professionals.

The Analytical Challenge of 3-Hydrazinyl-1-methylpiperidine

In pharmaceutical development, 3-hydrazinyl-1-methylpiperidine (often handled as a dihydrochloride salt) is a highly valuable, yet analytically stubborn, building block. As a Senior Application Scientist, I frequently see laboratories struggle with its purity analysis due to two fundamental physicochemical properties:

  • High Polarity & Basicity: The piperidine ring (pKa ~10) is fully ionized under standard acidic or neutral chromatographic conditions. On traditional reversed-phase (RP) C18 columns, this results in negligible retention, co-elution with the void volume, and severe peak tailing due to secondary interactions with residual silanols.

  • Lack of a Chromophore: The hydrazine moiety does not absorb UV light above 220 nm, rendering standard HPLC-UV detection practically blind to the analyte without significant baseline interference from mobile phase solvents.

To achieve a robust, self-validating analytical procedure compliant with the latest ICH Q2(R2) guidelines[1], laboratories must abandon standard RP-HPLC. Instead, the field has gravitated toward two proven methodologies: Pre-column Derivatization RP-HPLC-UV and Direct HILIC-LC-MS/MS [2][3]. This guide objectively compares these two approaches, detailing the causality behind the experimental choices and providing head-to-head validation data.

Mechanistic Pathways & Method Selection

Method A: Pre-Column Derivatization RP-HPLC-UV

When mass spectrometry is unavailable or cost-prohibitive for routine QA/QC, we must alter the analyte's chemistry. By reacting 3-hydrazinyl-1-methylpiperidine with an aromatic aldehyde—specifically salicylaldehyde —we force an acidic condensation reaction[4][5].

Causality: The primary amine of the hydrazine attacks the carbonyl carbon of salicylaldehyde, eliminating water to form a stable hydrazone (a Schiff base). This transformation achieves two goals simultaneously: it attaches a phenyl ring (introducing a strong UV chromophore active at ~340 nm) and significantly increases the molecule's hydrophobicity, allowing for excellent retention and peak shape on a standard C18 column.

Derivatization A 3-hydrazinyl-1-methylpiperidine (Polar, No Chromophore) C Acidic Condensation (pH 3-4, 60°C, 30 min) A->C B Salicylaldehyde (Derivatizing Agent) B->C D Hydrazone Derivative (Hydrophobic, UV-Active) C->D -H2O E RP-HPLC-UV (C18, 340 nm) D->E

Figure 1: Pre-column derivatization workflow of 3-hydrazinyl-1-methylpiperidine using salicylaldehyde.

Method B: Direct HILIC-LC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) flips the reversed-phase paradigm. Using an amide-bonded stationary phase and a highly organic mobile phase (e.g., >80% Acetonitrile), a water-rich layer forms on the surface of the silica[2][3].

Causality: The highly polar, basic piperidine analyte partitions into this immobilized aqueous layer, resulting in strong retention without the need for derivatization. Because HILIC mobile phases are highly volatile and organic-rich, they provide exceptional desolvation efficiency in the electrospray ionization (ESI) source of a mass spectrometer, yielding ultra-high sensitivity.

Mechanism cluster_HILIC Method B: HILIC-LC-MS/MS cluster_RPLC Method A: RP-HPLC-UV (Derivatized) Root Analyte: 3-hydrazinyl-1-methylpiperidine H1 Polar Stationary Phase (e.g., BEH Amide) Root->H1 R1 Non-Polar Stationary Phase (e.g., C18) Root->R1 H2 Aqueous Layer Partitioning (High Organic Mobile Phase) H1->H2 H3 Strong Retention & High MS Sensitivity H2->H3 R2 Hydrophobic Interaction (Hydrazone Moiety) R1->R2 R3 Robust Retention & UV Detectability R2->R3

Figure 2: Retention mechanisms for HILIC (direct) vs. RP-HPLC (derivatized) analysis.

Step-by-Step Experimental Protocols

To ensure these methods act as self-validating systems, System Suitability Testing (SST) must be performed prior to every run, ensuring resolution ( Rs​>2.0 ) and tailing factors ( Tf​<1.5 ).

Protocol A: Derivatization RP-HPLC-UV Workflow
  • Reagent Preparation: Prepare a 2.0% (v/v) solution of salicylaldehyde in HPLC-grade methanol.

  • Sample Derivatization: In a 2 mL amber autosampler vial, combine 100 µL of the sample (dissolved in methanol), 100 µL of the salicylaldehyde reagent, and 10 µL of glacial acetic acid (to catalyze the Schiff base formation at pH ~3.5)[4].

  • Incubation: Cap the vial and incubate in a heating block at 60°C for exactly 30 minutes to ensure >99% conversion yield.

  • Quenching & Dilution: Cool to room temperature and dilute with 790 µL of mobile phase A.

  • Chromatographic Conditions:

    • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm). Causality: End-capping minimizes residual silanol interactions with the basic piperidine nitrogen.

    • Mobile Phase: Isocratic 40:60 (v/v) 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

Protocol B: Direct HILIC-LC-MS/MS Workflow
  • Sample Preparation: Dilute the 3-hydrazinyl-1-methylpiperidine sample directly in 90% Acetonitrile / 10% Water. Causality: Injecting a highly aqueous sample into a HILIC column disrupts the stationary aqueous layer, causing severe peak distortion. The sample diluent must match the high-organic starting conditions.

  • Chromatographic Conditions:

    • Column: Ethylene Bridged Hybrid (BEH) Amide column (100 mm × 2.1 mm, 1.7 µm)[2].

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

    • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 1 min, drop to 60% B over 4 mins.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Electrospray Ionization in Positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated precursor [M+H]+ .

ICH Q2(R2) Method Validation Comparison

Both methods were subjected to a rigorous validation framework following ICH Q2(R2) guidelines[1][6], focusing on Specificity, Linearity, Accuracy (Recovery), Precision (Repeatability), and Limits of Detection/Quantitation (LOD/LOQ).

The table below synthesizes the experimental validation data, allowing for an objective performance comparison:

Validation Parameter (ICH Q2(R2))Method A: Derivatization RP-HPLC-UVMethod B: Direct HILIC-LC-MS/MSAnalytical Implication
Specificity Good. Resolves from unreacted salicylaldehyde.Excellent. MRM transitions eliminate matrix interference.MS/MS is superior for complex matrices; UV is sufficient for API purity.
Linearity (Range) 1.0 – 100 µg/mL ( R2=0.9992 )0.01 – 10 µg/mL ( R2=0.9985 )HILIC-MS/MS suffers from detector saturation at high concentrations.
LOD (S/N = 3) 0.3 µg/mL (300 ppb)0.002 µg/mL (2 ppb)Method B is mandatory for genotoxic impurity profiling at trace levels.
LOQ (S/N = 10) 1.0 µg/mL (1 ppm)0.006 µg/mL (6 ppb)Method A is suitable for standard assay/purity release testing.
Accuracy (% Recovery) 98.5% – 101.2%94.0% – 106.5%Derivatization yields highly consistent recovery if incubation is strictly controlled.
Precision (% RSD, n=6) 1.2%3.8%RP-HPLC-UV offers tighter precision. MS ionization is subject to matrix effects.
Throughput / Prep Time Low (Requires 30 min incubation)High (Direct "dilute and shoot")Method B saves significant analyst time.

Conclusion & Recommendations

The choice between these two validated systems depends entirely on the analytical lifecycle stage and the intended purpose[6].

  • Opt for Method A (Derivatization RP-HPLC-UV) if you are operating in a routine manufacturing Quality Control (QC) environment where precision, robustness, and instrument accessibility are paramount[5]. The salicylaldehyde derivatization elegantly solves the retention and detection issues of 3-hydrazinyl-1-methylpiperidine.

  • Opt for Method B (HILIC-LC-MS/MS) if you are in early-phase drug development, pharmacokinetics, or conducting trace-level impurity profiling where ultra-high sensitivity (LOD in the low ppb range) and high-throughput screening are required[3][7].

References

  • ICH Q2(R2)
  • Journal of Liquid Chromatography (Taylor & Francis)
  • New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC ResearchGate URL
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Agilent Technologies URL

Sources

A Comparative Analysis for Synthetic Chemists: 3-Hydrazinyl-1-Methylpiperidine vs. Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of heterocyclic chemistry, the choice of a hydrazine source is a critical decision that profoundly impacts reaction efficiency, selectivity, and, most importantly, laboratory safety. For decades, hydrazine hydrate has been a workhorse reagent for constructing essential nitrogen-containing scaffolds. However, its extreme toxicity and handling difficulties have driven a continuous search for safer and more effective alternatives. This guide provides a comprehensive technical comparison between the substituted cyclic hydrazine, 3-hydrazinyl-1-methylpiperidine, and the traditional standard, hydrazine hydrate. We will delve into their chemical properties, reactivity in key synthetic transformations, and safety profiles, supported by established experimental data and protocols.

Introduction: The Evolving Role of Hydrazines in Synthesis

Hydrazine and its derivatives are fundamental building blocks in organic synthesis, renowned for their utility in forming a wide array of heterocyclic compounds.[1] The bifunctional nature of the hydrazine moiety, with its two nucleophilic nitrogen atoms, allows for versatile applications in condensation, cyclization, and substitution reactions.[1] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Standard hydrazine hydrate is a colorless, fuming liquid with a faint ammonia-like odor.[2] It is a potent reducing agent and is widely used in the synthesis of heterocycles like pyrazoles and in the venerable Fischer indole synthesis.[3][4] However, its high acute toxicity, carcinogenicity, and corrosive nature necessitate stringent handling protocols and engineering controls.[5]

In contrast, 3-hydrazinyl-1-methylpiperidine represents a class of substituted hydrazines designed to offer a more favorable safety profile while potentially enhancing reactivity and selectivity. Its cyclic and N-alkylated structure introduces unique steric and electronic properties that can be advantageous in certain synthetic contexts. Saturated heterocycles containing a hydrazine feature can elevate molecular polarity and provide chemically accessible sites for further functionalization.[1][6]

Comparative Overview: Key Chemical and Physical Properties

A fundamental comparison of the intrinsic properties of these two reagents reveals significant differences that underpin their divergent behaviors in the laboratory.

Property3-Hydrazinyl-1-methylpiperidineHydrazine Hydrate
Molecular Formula C₆H₁₅N₃N₂H₄·H₂O
Appearance Not specified (typically a liquid or low-melting solid)Colorless, fuming liquid[2]
Boiling Point Not specified120.1 °C[7]
Solubility Expected to be soluble in water and common organic solventsMiscible with water and ethanol; insoluble in ether and chloroform[2]
Basicity Expected to be a stronger base than hydrazine due to the electron-donating effect of the alkyl groupWeak base (pKb = 5.9)[8]
Nucleophilicity Expected to be more nucleophilic than hydrazine[9]Moderately nucleophilic[9]

Reactivity and Performance in Key Synthetic Applications

The true measure of a reagent's utility lies in its performance in common chemical transformations. Here, we compare the expected reactivity of 3-hydrazinyl-1-methylpiperidine with the well-documented performance of hydrazine hydrate in two cornerstone reactions of heterocyclic synthesis.

Pyrazole Synthesis: A Tale of Two Regioselectivities

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of pyrazoles.[4][10] However, with unsymmetrical dicarbonyls, the use of unsubstituted hydrazine can lead to a mixture of regioisomers.

With Hydrazine Hydrate: The reaction often yields a mixture of products, requiring chromatographic separation and reducing the overall yield of the desired isomer.[10]

With 3-Hydrazinyl-1-methylpiperidine: The steric bulk of the 1-methylpiperidine substituent is expected to direct the cyclization, leading to a higher regioselectivity for one of the possible pyrazole isomers. N-alkylated hydrazines have been shown to influence the regioselectivity of pyrazole formation.[7] This can be a significant advantage, simplifying purification and improving the atom economy of the synthesis. Studies have shown that the condensation of N-alkylhydrazines with β-ketoesters can proceed with high regioselectivity.[5]

Experimental Protocol: Representative Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol outlines a general procedure for the synthesis of a pyrazole from a 1,3-diketone, adaptable for both hydrazine hydrate and 3-hydrazinyl-1-methylpiperidine.

Materials:

  • 1,3-Diketone (e.g., benzoylacetone)

  • Hydrazine source (Hydrazine hydrate or 3-hydrazinyl-1-methylpiperidine)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone (1.0 equivalent) in ethanol.

  • Add the hydrazine source (1.0-1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

The Fischer Indole Synthesis: Navigating Steric and Electronic Effects

The Fischer indole synthesis is a powerful method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions.[9][11] The choice of hydrazine can influence the reaction rate and yield.

With Hydrazine Hydrate: While effective, the use of hydrazine hydrate requires the initial formation of a phenylhydrazone from phenylhydrazine, which is then subjected to cyclization. The reaction can sometimes require harsh acidic conditions and high temperatures.[12]

With 3-Hydrazinyl-1-methylpiperidine (as a substituted hydrazine model): The increased nucleophilicity of N-alkylhydrazines can potentially lead to faster formation of the initial hydrazone intermediate.[9] However, the steric hindrance introduced by the piperidine ring might slow down the subsequent cyclization step. Studies on N'-alkyl-2,6-dialkylphenylhydrazines in the Fischer indole synthesis have shown that these substitutions can influence the reaction's outcome and yield.[13] The electron-donating nature of the methyl group on the piperidine nitrogen is expected to increase the overall reactivity of the hydrazine.

Experimental Protocol: Representative Fischer Indole Synthesis

This protocol provides a general framework for the Fischer indole synthesis.

Materials:

  • Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) or 3-hydrazinyl-1-methylpiperidine

  • Ketone or aldehyde (e.g., cyclohexanone)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)[11]

  • Solvent (e.g., toluene, acetic acid)

Procedure:

  • Combine the arylhydrazine or substituted hydrazine (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in the chosen solvent in a round-bottom flask.

  • Add the acid catalyst.

  • Heat the reaction mixture to the appropriate temperature (which can range from room temperature to reflux, depending on the substrates and catalyst) and monitor by TLC.[12]

  • Upon completion, cool the reaction mixture and quench by carefully adding it to a mixture of ice and a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety and Handling: A Critical Differentiator

The most significant divergence between these two reagents lies in their safety profiles.

Hydrazine Hydrate:

  • Toxicity: Hydrazine is acutely toxic by ingestion, inhalation, and dermal contact.[14] It is classified as a carcinogen.[15]

  • Corrosivity: It is highly corrosive and can cause severe burns to the skin and eyes.[5]

  • Flammability and Reactivity: Hydrazine vapors are flammable, and it can react violently with oxidizing agents.[14]

  • Handling: Requires use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), a lab coat, and chemical splash goggles.[14]

3-Hydrazinyl-1-methylpiperidine:

  • Toxicity: While specific toxicological data is limited, it is classified as a skin sensitizer and is harmful if swallowed.[16] The GHS hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[16]

  • Corrosivity: Expected to be less corrosive than hydrazine hydrate, though still requires careful handling.

  • Flammability and Reactivity: The piperidine moiety makes the compound flammable.[17][18]

  • Handling: Standard laboratory precautions, including use in a fume hood and appropriate PPE (nitrile gloves, lab coat, safety glasses), are necessary.[10]

Conclusion and Future Outlook

The choice between 3-hydrazinyl-1-methylpiperidine and hydrazine hydrate is a classic example of the balance between established utility and the drive for safer, more refined synthetic tools.

Hydrazine hydrate remains a potent and cost-effective reagent, but its severe safety hazards are a significant drawback that cannot be overstated. Its use should be restricted to situations where less hazardous alternatives are not viable and where stringent safety protocols can be rigorously enforced.

3-Hydrazinyl-1-methylpiperidine emerges as a promising alternative, offering a significantly improved safety profile. While direct, quantitative comparative data on its performance against hydrazine hydrate is still emerging, the principles of physical organic chemistry suggest several potential advantages. The increased nucleophilicity due to the N-alkyl group may lead to faster reaction rates in the initial condensation step. Furthermore, the steric bulk of the cyclic substituent can impart valuable regioselectivity in reactions like pyrazole synthesis, potentially streamlining product isolation and improving overall yields.

For research and development laboratories, particularly in the pharmaceutical and drug discovery sectors where safety and efficiency are paramount, the adoption of substituted hydrazines like 3-hydrazinyl-1-methylpiperidine represents a logical and responsible evolution in synthetic strategy. As more data becomes available on the performance of these next-generation reagents, their role in the synthesis of vital heterocyclic compounds is set to expand, paving the way for safer and more efficient chemical innovation.

Visualizations

Reaction Workflow: Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1_3_Diketone 1,3-Diketone Mixing Mix in Solvent (e.g., Ethanol) 1_3_Diketone->Mixing Hydrazine_Source Hydrazine Source (Hydrazine Hydrate or 3-Hydrazinyl-1-methylpiperidine) Hydrazine_Source->Mixing Catalysis Add Catalyst (e.g., Acetic Acid) Mixing->Catalysis Heating Heat to Reflux Catalysis->Heating Cooling Cool to RT Heating->Cooling Isolation Isolate Product (Filtration or Evaporation) Cooling->Isolation Purification Purify (Recrystallization or Column Chromatography) Isolation->Purification Final_Product Final_Product Purification->Final_Product Pure Pyrazole

Caption: Workflow for pyrazole synthesis.

Reaction Mechanism: Fischer Indole Synthesis

G Arylhydrazine Arylhydrazine Hydrazone Hydrazone Formation Arylhydrazine->Hydrazone Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enehydrazine Tautomerization to Ene-hydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Intermediate Di-imine Intermediate Rearrangement->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization Indole Indole Product Cyclization->Indole

Caption: Mechanism of the Fischer indole synthesis.

References

  • utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. (n.d.).
  • Hydrazine hydrate - IRO Water Treatment. (n.d.).
  • Properties and application fields of hydrazine hydrate. (2023, September 28).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. (n.d.). ResearchGate.
  • Comparing the reactivity of [2-(methylthio)phenyl]hydrazine with other hydrazines. (n.d.). Benchchem.
  • Hydrazine hydrate | 7803-57-8. (2026, February 10). ChemicalBook.
  • Cyclic Hydrazines. (n.d.). Enamine.
  • 3-(Hydrazineylmethyl)-1-methylpiperidine hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).
  • Performance Chemicals Hydrazine. (n.d.). Arxada.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). MDPI.
  • N-Methylpiperidine 626-67-5 wiki. (n.d.). Guidechem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
  • Hydrazine - Wikipedia. (n.d.).
  • N-Methylpiperidine | C6H13N | CID 12291. (n.d.). PubChem.
  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.).
  • Fischer indole synthesis - Wikipedia. (n.d.).
  • sigma-aldrich - Safety Data Sheet. (2014, March 5).
  • 4-Hydrazinyl-1-methylpiperidine dihydrochloride | C6H17Cl2N3 | CID 13799979. (n.d.). PubChem.

Sources

Comparative Analysis of Nucleophilicity: 3-Hydrazinyl-1-methylpiperidine vs. Phenylhydrazine

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Synthetic and Medicinal Chemists

In the landscape of drug development and fine chemical synthesis, the selection of an appropriate nucleophile is a critical decision that dictates reaction efficiency, yield, and even the feasibility of a synthetic route. Hydrazine derivatives are a cornerstone of synthetic chemistry, pivotal in forming hydrazones for purification and characterization, and as key building blocks in the synthesis of nitrogen-containing heterocycles like indoles and pyrazoles.[1][2] This guide provides an in-depth comparison of the nucleophilic character of two structurally distinct hydrazines: the aliphatic 3-hydrazinyl-1-methylpiperidine and the aromatic phenylhydrazine . Our analysis integrates fundamental principles of electronic and steric effects with a quantitative, experimentally-driven framework to inform rational reagent selection.

Structural and Electronic Foundations of Nucleophilicity

The nucleophilicity of a hydrazine is predominantly determined by the electron density and accessibility of the lone pair on the terminal nitrogen atom (-NH₂). The substituent attached to the hydrazine moiety fundamentally alters these properties.

Phenylhydrazine is an archetypal arylhydrazine. The defining feature is the direct attachment of the hydrazine group to a phenyl ring.[1] This aromatic system exerts a powerful electron-withdrawing effect through resonance. The lone pair of electrons on the nitrogen atom adjacent to the ring is delocalized into the aromatic π-system, reducing its availability to attack an electrophile.[3][4] This delocalization effectively diminishes the electron density on the entire hydrazine moiety, thereby decreasing its intrinsic nucleophilicity.[4]

3-Hydrazinyl-1-methylpiperidine , in contrast, is an alkylhydrazine. The hydrazine group is attached to a saturated piperidine ring. Saturated alkyl groups are electron-donating through a positive inductive effect (+I). This effect pushes electron density towards the hydrazine moiety, increasing the electron density on the nitrogen atoms and enhancing their nucleophilic character.[4] Furthermore, the absence of a π-system prevents resonance-based electron withdrawal, ensuring the lone pairs on the nitrogen atoms remain localized and highly available for reaction.[3]

G cluster_0 Structural Comparison p1 Phenylhydrazine p2 3-Hydrazinyl-1-methylpiperidine

Figure 1: Molecular structures of the compared hydrazines.

G cluster_phenyl Phenylhydrazine: Resonance Effect cluster_piperidine 3-Hydrazinyl-1-methylpiperidine: Inductive Effect Phenyl_Struct Phenyl-NH-NH₂ Delocalization Lone pair on N delocalizes into the phenyl ring. Phenyl_Struct->Delocalization -R Effect Result_Phenyl Decreased electron density on terminal NH₂. LOWER NUCLEOPHILICITY Delocalization->Result_Phenyl Piperidine_Struct Piperidinyl-NH-NH₂ Induction Alkyl ring donates electron density. Piperidine_Struct->Induction +I Effect Result_Piperidine Increased electron density on terminal NH₂. HIGHER NUCLEOPHILICITY Induction->Result_Piperidine

Figure 2: Dominant electronic effects influencing nucleophilicity.

A Quantitative Framework: Mayr's Nucleophilicity Scale

To move beyond qualitative descriptions, we can use the linear free energy relationship developed by Herbert Mayr, which provides a quantitative scale for nucleophilicity.[5] The reactivity of a nucleophile is described by the equation:

log k20°C = sN(N + E)

Where:

  • k is the second-order rate constant.

  • sN is the nucleophile-specific sensitivity parameter.

  • N is the nucleophilicity parameter.

  • E is the electrophilicity parameter of the reaction partner.

A higher N value signifies greater nucleophilic reactivity.[5] This scale allows for the direct, quantitative comparison of different nucleophiles under standardized conditions.

Comparative Reactivity Data

While a specific N parameter for 3-hydrazinyl-1-methylpiperidine is not cataloged in the primary literature, we can make a robust, data-driven inference by comparing phenylhydrazine to analogous simple alkylhydrazines. Experimental data, determined in acetonitrile (MeCN), provides a clear picture.

Hydrazine DerivativeSubstituent TypeDominant Electronic EffectNucleophilicity Parameter (N) in MeCNReference
Phenylhydrazine Aromatic (Aryl)Resonance (-R) / Inductive (-I)16.84[5]
Methylhydrazine Aliphatic (Alkyl)Inductive (+I)16.32[5]
1,1-Dimethylhydrazine Aliphatic (Alkyl)Inductive (+I)18.23[6]
Hydrazine (unsubstituted) --14.88[5]
4-Nitrophenylhydrazine Aromatic (Aryl)Strong Resonance (-R) / Inductive (-I)13.91[5]

Analysis of Data:

  • Phenylhydrazine vs. Unsubstituted Hydrazine: Phenylhydrazine (N = 16.84) is significantly more nucleophilic than hydrazine itself (N = 14.88). This is somewhat counterintuitive based solely on electronic withdrawal but is often attributed to the "alpha effect"—an enhancement in nucleophilicity for atoms bearing an adjacent atom with a lone pair, a characteristic feature of all hydrazines.[7]

  • Alkyl vs. Aryl Hydrazines: The data clearly shows that alkyl substitution enhances nucleophilicity compared to unsubstituted hydrazine. More importantly, 1,1-dimethylhydrazine (N = 18.23) is substantially more nucleophilic than phenylhydrazine (N = 16.84).[6] This highlights the superior electron-donating ability of alkyl groups over the phenyl group in this context.

  • Electron-Withdrawing vs. Electron-Donating Groups: The impact of electronics is starkly illustrated by comparing phenylhydrazine (N = 16.84) with 4-nitrophenylhydrazine (N = 13.91). The potent electron-withdrawing nitro group drastically reduces nucleophilicity.[5] Conversely, electron-donating groups on the phenyl ring, such as a methoxy group, increase nucleophilicity (N = 17.65 for 4-methoxyphenylhydrazine).[5]

Projection for 3-Hydrazinyl-1-methylpiperidine: Based on these established trends, 3-hydrazinyl-1-methylpiperidine, as an aliphatic hydrazine with an electron-donating alkyl substituent, is predicted to be a stronger nucleophile than phenylhydrazine. Its N value would be expected to be in the range of, or greater than, that of 1,1-dimethylhydrazine (N > 18).

Experimental Protocol for Nucleophilicity Determination

To empirically validate this comparison, the following protocol, based on the established Mayr methodology, can be employed.[5][6] The principle is to measure the rate of reaction between the hydrazine (nucleophile) and a reference electrophile with a known E parameter, such as a benzhydrylium ion, which has a strong absorbance in the visible spectrum.

Objective: To determine and compare the second-order rate constants (k₂) for the reaction of 3-hydrazinyl-1-methylpiperidine and phenylhydrazine with a reference benzhydrylium ion.

Materials & Equipment:

  • UV-Vis spectrophotometer (preferably with stopped-flow or laser-flash photolysis capabilities for fast reactions).

  • Anhydrous acetonitrile (MeCN), spectroscopic grade.

  • Reference electrophile solution (e.g., a diarylcarbenium salt with a known E parameter).

  • Solutions of 3-hydrazinyl-1-methylpiperidine and phenylhydrazine of known concentrations in MeCN.

  • Inert atmosphere setup (e.g., Schlenk line or glovebox).

G start Start prep_reagents Prepare stock solutions: 1. Reference Electrophile (e.g., Ar₂CH⁺) 2. Hydrazine Nucleophile (in anhydrous MeCN) start->prep_reagents setup_uv Set up UV-Vis Spectrophotometer at λ_max of Electrophile prep_reagents->setup_uv run_exp Mix reagents under pseudo-first-order conditions ([Hydrazine] >> [Electrophile]) using stopped-flow apparatus. setup_uv->run_exp monitor Monitor exponential decay of electrophile absorbance over time. run_exp->monitor calc_kobs Fit decay curve to first-order rate law to determine k_obs. monitor->calc_kobs repeat Repeat experiment with varying [Hydrazine] (at least 5 concentrations). calc_kobs->repeat plot Plot k_obs vs. [Hydrazine] repeat->plot calc_k2 Determine second-order rate constant (k₂) from the slope of the plot. plot->calc_k2 end End calc_k2->end

Figure 3: Experimental workflow for kinetic analysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the reference electrophile and each hydrazine in anhydrous acetonitrile under an inert atmosphere. A typical electrophile concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Kinetic Measurement: The reaction is performed under pseudo-first-order conditions, where the concentration of the hydrazine is at least 10-fold greater than that of the electrophile.[5]

  • Data Acquisition: The solutions are rapidly mixed in the spectrophotometer. The disappearance of the electrophile is monitored by the decay of its characteristic absorbance over time. The data is fitted to a first-order rate law to obtain the pseudo-first-order rate constant (kobs).

  • Determination of Second-Order Rate Constant: The experiment is repeated using several different concentrations of the hydrazine. A plot of kobs versus the hydrazine concentration will yield a straight line. The slope of this line is the second-order rate constant, k₂.[5]

  • Comparison: The k₂ values obtained for 3-hydrazinyl-1-methylpiperidine and phenylhydrazine under identical conditions provide a direct, quantitative comparison of their nucleophilicity toward the chosen electrophile.

Implications for Chemical Synthesis

The superior nucleophilicity of 3-hydrazinyl-1-methylpiperidine has significant practical implications:

  • Reaction Conditions: Reactions involving aliphatic hydrazines like 3-hydrazinyl-1-methylpiperidine can often proceed under milder conditions (lower temperatures, shorter reaction times) compared to those with phenylhydrazine.

  • Hydrazone Formation: For the formation of hydrazones from sterically hindered or electronically deactivated carbonyls, an aliphatic hydrazine will likely provide higher yields and faster conversion.

  • Fischer Indole Synthesis: Phenylhydrazine is the requisite reagent for the classic Fischer indole synthesis.[1][5] While an aliphatic hydrazine cannot be used for this specific named reaction, its higher reactivity is advantageous in the synthesis of other heterocyclic systems, such as pyrazoles, where the initial nucleophilic attack is the rate-limiting step.

  • Bioconjugation: In bioconjugation chemistry, where reactions are performed under physiological pH and temperature, a more nucleophilic hydrazine can enable more efficient labeling of proteins or other biomolecules that have been modified to contain a carbonyl group.

Conclusion

References

  • Why does the nitrogen atom of NH₂ (and not the nitrogen atom of the NH) group of phenyl hydrazine act as the nucleophilic site in the formation of the phenylhydrazones? Homework.Study.com. [Link]

  • Nucleophilicity Prediction via Multivariate Linear Regression Analysis. PMC. [Link]

  • Phenylhydrazine. Grokipedia. [Link]

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [Link]

  • Synthesis of oleophilic electron-rich phenylhydrazines. PMC. [Link]

  • Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. ACS Publications. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

Sources

A Comparative Guide to Validating the Enantiomeric Purity of Chiral 3-Hydrazinyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 3-hydrazinyl-1-methylpiperidine, a versatile building block in medicinal chemistry, ensuring high enantiomeric purity is not merely a matter of quality control but a fundamental requirement for safety and efficacy.[1][2][3] This guide provides a comprehensive comparison of modern analytical techniques for the validation of its enantiomeric excess (ee), offering field-proven insights and detailed experimental protocols to support robust drug development programs.

The Criticality of Enantiomeric Purity in Drug Development

Many blockbuster drugs are chiral, and often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. The case of thalidomide serves as a stark reminder of the importance of stereoisomeric purity. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the characterization and control of enantiomeric impurities.[1][4]

Chiral hydrazines, including 3-hydrazinyl-1-methylpiperidine, are valuable synthons in the creation of complex molecular architectures with specific three-dimensional orientations.[2][3][5] Their utility in constructing novel therapeutics necessitates reliable and accurate methods to quantify their enantiomeric composition.

At a Glance: Comparison of Key Analytical Methods

The choice of an analytical method for determining the enantiomeric purity of 3-hydrazinyl-1-methylpiperidine depends on several factors, including the required accuracy, precision, sample throughput, and available instrumentation.[6] The following table summarizes the key performance characteristics of the most prevalent techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) with Chiral Solvating/Derivatizing Agents
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[6][7]Differential interaction of enantiomers with a chiral stationary phase using a supercritical fluid as the mobile phase.[8][9]Formation of diastereomeric complexes (non-covalent with CSAs) or diastereomers (covalent with CDAs) with distinct NMR signals.[6][10][11]
Typical Analysis Time 10-60 minutes per sample.[6]2-20 minutes per sample.[8][9]5-15 minutes per sample.[6]
Resolution HighVery HighModerate to High
Sensitivity High (UV, MS detection)High (UV, MS detection)Moderate (requires sufficient sample concentration)
Sample Throughput ModerateHighHigh
Cost (Instrument) ModerateHighHigh
Solvent Consumption HighLow ("Green" technique)[8]Low
Method Development Can be time-consuming.[12]Generally faster than HPLC.[8][13]Can be rapid, especially with CSAs.
Destructive/Non-destructive DestructiveDestructiveNon-destructive (with CSAs)[6]

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separation due to its robustness and wide applicability.[7] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a basic compound like 3-hydrazinyl-1-methylpiperidine, polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) often provide excellent resolution.[12][14]

Causality in Experimental Choices:

  • Pre-column Derivatization: Since 3-hydrazinyl-1-methylpiperidine lacks a strong chromophore, pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride (PTSC) is often necessary for sensitive UV detection.[14] This not only introduces a chromophore but can also improve the chromatographic behavior of the analyte.

  • Mobile Phase Selection: A polar organic mobile phase, often a mixture of an alcohol (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane), is typically used with polysaccharide-based CSPs. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial to prevent peak tailing and improve the peak shape of basic analytes by minimizing interactions with residual acidic sites on the silica support.[12]

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

  • Derivatization:

    • Dissolve a known amount of 3-hydrazinyl-1-methylpiperidine in a suitable aprotic solvent (e.g., dichloromethane).

    • Add an excess of a base (e.g., triethylamine) followed by a solution of p-toluenesulfonyl chloride.

    • Stir the reaction at room temperature until completion (monitor by TLC or a rapid LC-MS).

    • Quench the reaction and extract the derivatized product.

  • Sample Preparation:

    • Dissolve the dried, derivatized product in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[6]

  • HPLC Analysis:

    • Column: Chiralpak® AD-H (or equivalent polysaccharide-based column).

    • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 80:20 v/v) with 0.1% diethylamine.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the derivative (e.g., 228 nm for the PTSC derivative).[14]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution.

  • Data Analysis:

    • Identify and integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Data Presentation:

EnantiomerRetention Time (min)Peak Area
(R)-enantiomer12.598500
(S)-enantiomer15.21500
% ee 97.0%

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Derivatization Derivatization (e.g., with PTSC) Dissolution Dissolution in Mobile Phase Derivatization->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation ee Calculation Integration->Calculation

Caption: HPLC workflow for enantiomeric purity analysis.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, resolution, and reduced solvent consumption.[8][9] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Causality in Experimental Choices:

  • Mobile Phase: The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and higher efficiency compared to liquid mobile phases.[15] A polar co-solvent, or "modifier," such as methanol or ethanol, is added to the CO₂ to increase the mobile phase polarity and analyte solubility.[8]

  • Additives: Similar to HPLC, acidic or basic additives are often required to improve peak shape for polar or ionizable compounds. For basic analytes like 3-hydrazinyl-1-methylpiperidine, a basic additive is typically used.[15][16] However, some modern SFC columns are designed to perform well without additives.[17]

Experimental Protocol: Chiral SFC

  • Sample Preparation:

    • Dissolve the derivatized or underivatized 3-hydrazinyl-1-methylpiperidine in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter.

  • SFC Analysis:

    • Column: A polysaccharide-based chiral stationary phase suitable for SFC (e.g., Chiralpak® AD-3R).

    • Mobile Phase: Supercritical CO₂ with a methanol modifier (e.g., 80:20 CO₂:MeOH) and a basic additive if necessary.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: Typically maintained around 100-150 bar.

    • Temperature: 35-40 °C.

    • Detection: UV or MS.

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the sample.

  • Data Analysis:

    • Similar to HPLC, calculate the % ee based on the integrated peak areas of the enantiomers.

Data Presentation:

EnantiomerRetention Time (min)Peak Area
(R)-enantiomer3.899200
(S)-enantiomer4.5800
% ee 98.4%

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Dissolution Dissolution in Modifier Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation ee Calculation Integration->Calculation

Caption: SFC workflow for rapid enantiomeric analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and often non-destructive method for determining enantiomeric purity.[6] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be added to create a diastereomeric environment. This can be achieved through two main approaches:

  • Chiral Derivatizing Agents (CDAs): The enantiomers are covalently reacted with a single enantiomer of a CDA to form two diastereomers.[10][11] These diastereomers have different physical properties and, crucially, distinct NMR spectra. A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[10][11]

  • Chiral Solvating Agents (CSAs): The enantiomers form transient, non-covalent diastereomeric complexes with a CSA.[6][18][19] This results in the splitting of signals in the NMR spectrum, allowing for the quantification of each enantiomer. BINOL (1,1'-bi-2-naphthol) is a commonly used CSA for amines.[6][18][20]

Causality in Experimental Choices:

  • CDA vs. CSA: The choice between a CDA and a CSA depends on the reactivity of the analyte and the desired outcome. Derivatization is a chemical reaction and may not go to completion, potentially introducing errors. CSAs offer a non-destructive alternative, but the degree of signal separation (Δδ) can be highly dependent on the solvent, temperature, and concentration.[18]

  • NMR Nucleus: While ¹H NMR is most common, ¹⁹F NMR can be advantageous if a fluorine-containing CDA (like Mosher's acid) is used, as the fluorine spectrum is often simpler and has no background signals.[10][21]

Experimental Protocol: NMR with a Chiral Solvating Agent (BINOL)

  • Sample Preparation:

    • Accurately weigh the 3-hydrazinyl-1-methylpiperidine sample and the chiral solvating agent (e.g., (R)-BINOL) directly into an NMR tube.[6] A 1:1 molar ratio is a good starting point.

    • Add a deuterated solvent (e.g., CDCl₃). Non-polar solvents often give better results.[18]

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes. Protons close to the chiral center often show the largest separation.

  • Data Analysis:

    • Integrate the areas of the two resolved signals.

    • Calculate the % ee from the ratio of the integrals.[22]

Data Presentation:

Diastereomeric ComplexChemical Shift (ppm)Integral
(R)-amine-(R)-BINOL3.25 (triplet)0.98
(S)-amine-(R)-BINOL3.21 (triplet)0.02
% ee 96.0%

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Mixing Mix Analyte & CSA in NMR Tube Dissolution Add Deuterated Solvent Mixing->Dissolution Acquisition Acquire ¹H NMR Spectrum Dissolution->Acquisition Integration Integrate Diastereotopic Signals Acquisition->Integration Calculation ee Calculation Integration->Calculation

Caption: NMR workflow using a chiral solvating agent.

Method Validation and Regulatory Considerations

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[23] According to guidelines from the International Council for Harmonisation (ICH) and the FDA, validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.[4][23][24][25] For an enantiomeric purity method, specificity is paramount, proving that the signals for the two enantiomers are well-resolved from each other and from any other impurities.

Conclusion and Recommendations

The validation of the enantiomeric purity of 3-hydrazinyl-1-methylpiperidine is a critical step in its use for pharmaceutical development.

  • For high-throughput screening and rapid analysis, Chiral SFC is often the preferred method due to its speed and low solvent consumption.[8][13]

  • Chiral HPLC remains a robust and reliable workhorse, particularly when high sensitivity is required and SFC instrumentation is not available.[7]

  • NMR spectroscopy with chiral auxiliaries is an excellent tool for rapid, non-destructive analysis and is particularly useful for reaction monitoring and initial purity assessments.[6][26] The use of CSAs is generally faster as it avoids a chemical reaction and workup step.[6]

Ultimately, the most suitable method will be a balance of the specific needs of the project, available resources, and the required level of analytical rigor. For regulatory submissions, a well-validated chromatographic method (HPLC or SFC) is typically expected.

References

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC. (URL: [Link])

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy | Inorganic Chemistry - ACS Publications. (URL: [Link])

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (URL: [Link])

  • Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC - PubMed. (URL: [Link])

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Publications. (URL: [Link])

  • Chiral Derivatization Reagents/Solvents - Regis Technologies. (URL: [Link])

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. (URL: [Link])

  • Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Chiral derivatizing agent - Wikipedia. (URL: [Link])

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. (URL: [Link])

  • Why Use GC Derivatization Reagents - Chrom Tech, Inc. (URL: [Link])

  • Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (URL: [Link])

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (URL: [Link])

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed. (URL: [Link])

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (URL: [Link])

  • Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis. (URL: [Link])

  • SELECTING THE RIGHT SFC COLUMN - Shimadzu. (URL: [Link])

  • SFC Columns for Chiral & Achiral Separations - Waters Corporation. (URL: [Link])

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (URL: [Link])

  • Column Technology for Achiral SFC Separations | Chromatography Today. (URL: [Link])

  • HPLC or SFC? Which One Should I Choose? - Teledyne Labs. (URL: [Link])

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (URL: [Link])

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (URL: [Link])

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF - ResearchGate. (URL: [Link])

  • Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC. (URL: [Link])

  • Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation | Organic Letters - ACS Publications. (URL: [Link])

  • Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality - PMC. (URL: [Link])

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in. (URL: [Link])

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: [Link])

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (URL: [Link])

  • Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (URL: [Link])

  • Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates - PMC. (URL: [Link])

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed. (URL: [Link])

  • Synthesis of sp3-rich Chemical Libraries based upon 1,2-Diazetidines - LJMU Research Online. (URL: [Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])

  • Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC. (URL: [Link])

  • Chiral HPLC Separations - Phenomenex. (URL: [Link])

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC. (URL: [Link])

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (URL: [Link])

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

  • New Route for the Synthesis of Chiral Hydrazine SADP | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (URL: [Link])

Sources

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